molecular formula C15H15NO2S B1667470 BOT-64 CAS No. 113760-29-5

BOT-64

Cat. No.: B1667470
CAS No.: 113760-29-5
M. Wt: 273.4 g/mol
InChI Key: XFSSJIQCIPSBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOT-64 is an IKK-2 inhibitor which targets the Ser177 and/or Ser181 residues in the kinase's activation loop domain.

Properties

IUPAC Name

6,6-dimethyl-2-phenylimino-5,7-dihydro-1,3-benzoxathiol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSSJIQCIPSBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552607
Record name (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113760-29-5
Record name (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Botensilimab (BOT-64): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Botensilimab, also known as BOT-64 or AGEN1181, is a next-generation, Fc-engineered human monoclonal antibody that targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).[1] This document provides an in-depth technical overview of the mechanism of action of botensilimab, summarizing key preclinical data and experimental methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Beyond CTLA-4 Blockade

Botensilimab's primary mechanism involves blocking the interaction between CTLA-4 on T cells and its ligands (CD80/CD86) on antigen-presenting cells (APCs).[2][3] This inhibition removes a critical negative regulatory signal, leading to enhanced T-cell activation and proliferation, which is a cornerstone of anti-CTLA-4 therapies.[2][3]

However, the key innovation of botensilimab lies in its engineered Fragment crystallizable (Fc) domain.[4] This modification is designed to enhance its binding to activating Fc gamma receptors (FcγRs), particularly FcγRIIIA (CD16a), on immune effector cells.[2][4] This enhanced FcγR engagement results in a multi-faceted immune response that goes beyond simple checkpoint blockade.

The core mechanisms of action of botensilimab can be summarized as follows:

  • Enhanced T-cell Priming and Activation: By binding to both CTLA-4 on T cells and FcγRs on APCs, botensilimab creates a more stable and prolonged immune synapse between these cells. This "bridge" facilitates more effective T-cell priming and activation.[4][5]

  • Superior Depletion of Regulatory T cells (Tregs): The enhanced affinity for FcγRIIIA leads to more efficient antibody-dependent cell-mediated cytotoxicity (ADCC) of Tregs within the tumor microenvironment.[4][6] Tregs are a major immunosuppressive cell population, and their depletion is a critical component of effective anti-tumor immunity.[6][7]

  • Activation of Myeloid Cells: Botensilimab directly activates myeloid cells, such as dendritic cells (DCs) and monocytes, through FcγR engagement. This activation leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, further amplifying the anti-tumor immune response.[5][8]

  • Broadened Therapeutic Window: The Fc engineering of botensilimab is designed to be effective across different genetic variants of FcγRIIIA, potentially expanding the patient population that can benefit from the therapy.[2][4]

  • Improved Safety Profile: The Fc region of botensilimab has been modified to reduce complement-dependent cytotoxicity (CDC), a mechanism that can contribute to immune-related adverse events seen with first-generation anti-CTLA-4 antibodies.[4][9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies that characterize the binding and functional properties of botensilimab.

Table 1: Binding Affinities of Botensilimab to Human CTLA-4 and Fcγ Receptors

TargetBotensilimab (AGEN1181) KD (nM)Parental IgG1 KD (nM)Method
Human CTLA-40.50.5Surface Plasmon Resonance
Human FcγRI (CD64)1.51.2Surface Plasmon Resonance
Human FcγRIIA-H131 (CD32a)85150Surface Plasmon Resonance
Human FcγRIIA-R131 (CD32a)120200Surface Plasmon Resonance
Human FcγRIIB (CD32b)250400Surface Plasmon Resonance
Human FcγRIIIA-V158 (CD16a)25150Surface Plasmon Resonance
Human FcγRIIIA-F158 (CD16a)50300Surface Plasmon Resonance

Data extracted from supplementary materials of a key preclinical study.

Table 2: In Vitro Functional Activity of Botensilimab

AssayEndpointBotensilimab (AGEN1181)Parental IgG1
T-cell Activation (SEB-stimulated PBMCs)IL-2 Production (pg/mL)~4000~2000
Treg Depletion (ADCC Assay)% Lysis of Tregs~60%~20%
Myeloid Cell Activation (CD11c+ cells)% CD86+ cells~40%~15%

Representative data from in vitro functional assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by botensilimab and the workflows of pivotal experiments used to characterize its function.

BOT64_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Antigen-Presenting Cell (APC) cluster_Downstream Downstream Effects T_Cell T Cell CTLA4 CTLA-4 T_Cell->CTLA4 TCR TCR T_Cell->TCR CD28 CD28 T_Cell->CD28 T_Cell_Activation T-Cell Activation & Proliferation CTLA4->T_Cell_Activation Inhibition TCR->T_Cell_Activation CD28->T_Cell_Activation APC APC CD80_86 CD80/CD86 APC->CD80_86 MHC MHC APC->MHC FcgammaR FcγR APC->FcgammaR CD80_86->CTLA4 Inhibitory Signal CD80_86->CD28 Co-stimulatory Signal MHC->TCR Antigen Presentation Myeloid_Activation Myeloid Cell Activation FcgammaR->Myeloid_Activation Botensilimab Botensilimab Botensilimab->CTLA4 Blocks Interaction Botensilimab->FcgammaR Enhanced Binding Treg_Depletion Treg Depletion (ADCC)

Caption: Signaling pathway of botensilimab, highlighting its dual mechanism of CTLA-4 blockade and FcγR engagement.

T_Cell_Activation_Workflow title Experimental Workflow: T-Cell Activation Assay PBMCs Isolate PBMCs from Healthy Donor Blood Stimulate Stimulate PBMCs with SEB (Staphylococcal Enterotoxin B) PBMCs->Stimulate Treat Treat with Botensilimab or Control Antibody Stimulate->Treat Incubate Incubate for 72 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze IL-2 levels by ELISA Collect->Analyze

Caption: Workflow for a T-cell activation assay to measure the effect of botensilimab on cytokine production.

Treg_Depletion_Workflow title Experimental Workflow: Treg Depletion (ADCC) Assay Isolate_Tregs Isolate CD4+CD25+ Tregs (Target Cells) Label_Tregs Label Tregs with a fluorescent dye (e.g., Calcein-AM) Isolate_Tregs->Label_Tregs Isolate_NKs Isolate NK Cells (Effector Cells) Co_culture Co-culture labeled Tregs and NK cells with Botensilimab or Control Isolate_NKs->Co_culture Label_Tregs->Co_culture Incubate Incubate for 4 hours Co_culture->Incubate Measure_Lysis Measure fluorescence release (indicative of cell lysis) Incubate->Measure_Lysis

Caption: Workflow for an Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assay to assess Treg depletion.

Myeloid_Activation_Workflow title Experimental Workflow: Myeloid Cell Activation Assay Isolate_Monocytes Isolate Monocytes from PBMCs Differentiate_DCs Differentiate Monocytes into Dendritic Cells (DCs) Isolate_Monocytes->Differentiate_DCs Treat_DCs Treat DCs with Botensilimab or Control Antibody Differentiate_DCs->Treat_DCs Incubate Incubate for 24 hours Treat_DCs->Incubate Stain_Cells Stain cells with fluorescently labeled antibodies against CD86, HLA-DR, etc. Incubate->Stain_Cells Analyze_FCM Analyze expression of activation markers by Flow Cytometry Stain_Cells->Analyze_FCM

Caption: Workflow for a myeloid cell activation assay using flow cytometry.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on common laboratory practices and information from preclinical studies of botensilimab.

T-Cell Activation Assay
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Stimulation: Cells are plated in 96-well plates at a density of 2 x 10^5 cells/well and stimulated with 1 µg/mL of Staphylococcal Enterotoxin B (SEB).

  • Treatment: Botensilimab or an isotype control antibody is added to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: After incubation, the supernatant is collected, and the concentration of Interleukin-2 (IL-2) is measured using a standard enzyme-linked immunosorbent assay (ELISA) kit.

Treg Depletion (ADCC) Assay
  • Cell Isolation:

    • Target Cells: Regulatory T cells (CD4+CD25+FoxP3+) are isolated from human PBMCs using a Treg isolation kit (e.g., magnetic-activated cell sorting).

    • Effector Cells: Natural Killer (NK) cells are isolated from PBMCs of a healthy donor using an NK cell isolation kit.

  • Target Cell Labeling: Isolated Tregs are labeled with a fluorescent dye that is released upon cell lysis, such as Calcein-AM, according to the manufacturer's instructions.

  • Co-culture: Labeled Tregs (target cells) and NK cells (effector cells) are co-cultured in a 96-well plate at an effector-to-target (E:T) ratio of 10:1.

  • Treatment: Botensilimab or an isotype control antibody is added to the co-culture at a concentration of 1 µg/mL.

  • Incubation: The plate is incubated for 4 hours at 37°C.

  • Analysis: The amount of fluorescence released into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated using the formula: (% Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Myeloid Cell Activation Assay
  • Cell Isolation and Differentiation: Monocytes are isolated from human PBMCs using CD14+ magnetic beads. The isolated monocytes are then differentiated into immature dendritic cells (DCs) by culturing them for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.

  • Treatment: Immature DCs are harvested and plated in a 24-well plate. The cells are then treated with 10 µg/mL of botensilimab or an isotype control antibody.

  • Incubation: The cells are incubated for 24 hours at 37°C.

  • Flow Cytometry Staining: After incubation, the DCs are harvested and stained with a cocktail of fluorescently labeled antibodies against surface markers of activation, such as anti-CD86-PE, anti-HLA-DR-FITC, and anti-CD11c-APC.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The percentage of cells expressing high levels of the activation markers is determined by gating on the CD11c+ population.

Conclusion

Botensilimab represents a significant advancement in the field of cancer immunotherapy. Its engineered Fc domain confers a unique and multifaceted mechanism of action that goes beyond conventional CTLA-4 blockade. By enhancing Treg depletion and activating myeloid cells, in addition to promoting T-cell activation, botensilimab has the potential to overcome resistance to existing immunotherapies and extend the benefits of checkpoint inhibition to a broader range of cancer patients. The preclinical data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

In-Depth Technical Guide: BOT-64 as a Potent Inhibitor of NF-κB Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BOT-64 is a cell-permeable benzoxathiole compound identified as a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. It exerts its inhibitory effects through the direct targeting of IκB kinase β (IKKβ), a critical kinase in the canonical NF-κB pathway. The proposed mechanism of action involves the direct interaction with serine residues S177 and S181 within the activation loop of IKKβ, thereby preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream phosphorylation and degradation of IκBα, ultimately preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of IKKβ

This compound functions as a direct inhibitor of IKKβ, a key serine-threonine kinase responsible for the phosphorylation of the inhibitor of κB (IκB) proteins. In the canonical NF-κB pathway, the activation of IKKβ is a crucial step that leads to the phosphorylation of IκBα at serines 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.

This compound, a benzoxathiole derivative, is proposed to inhibit IKKβ kinase activity through a direct interaction with the serine residues S177 and S181 in the activation loop of the enzyme.[1] This interaction likely prevents the necessary conformational changes and autophosphorylation required for IKKβ activation.

NF_kappa_B_Pathway_Inhibition_by_BOT_64 cluster_cytoplasm Cytoplasm Stimuli Stimuli IKK Complex IKKα IKKβ NEMO p-IKKβ p-IKKβ (Active) IKK Complex->p-IKKβ Phosphorylation (S177/S181) This compound This compound This compound->IKK Complex Inhibits IκBα-NF-κB IκBα-NF-κB Complex p-IKKβ->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB NF-κB (p50/p65) Nucleus Nucleus NF-κB->Nucleus Translocation IκBα-NF-κB->NF-κB Releases p-IκBα p-IκBα Ub Ubiquitination p-IκBα->Ub Proteasome Proteasomal Degradation Ub->Proteasome Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces IKK_beta_Kinase_Assay_Workflow start Start prep Prepare Reaction Mix (IKKβ, Substrate, Buffer) start->prep add_inhibitor Add Serial Dilutions of this compound prep->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Substrate Phosphorylation stop_reaction->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end_node End analyze->end_node NF_kappa_B_Reporter_Assay_Workflow start Start seed_cells Seed Reporter Cells in 96-well Plate start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate lyse_cells Lyse Cells and Add Luciferase Reagent stimulate->lyse_cells measure Measure Luminescence lyse_cells->measure analyze Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node

References

An In-depth Technical Guide to the IKK-2 Inhibitor: BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOT-64 is a cell-permeable, small molecule inhibitor of IκB kinase 2 (IKK-2), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK-2, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism of action makes this compound a valuable tool for research in inflammation, immunology, and oncology, where the NF-κB pathway plays a pivotal role. This guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d][1][2]oxathiol-4(5H)-one, is a benzoxathiole derivative.[3][4] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

A 2D representation of the chemical structure of this compound, showing a benzoxathiole core with a dimethyl group on the cyclohexane ring and a phenylimino group attached to the oxathiole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 113760-29-5[3][5]
Molecular Formula C₁₅H₁₅NO₂S[3][5]
Molecular Weight 273.35 g/mol [3]
Purity ≥95%[3]
Solubility 100 mg/mL in DMSO (with sonication)[6]
Physical Form Solid[4]
IUPAC Name 6,6-dimethyl-2-(phenylimino)-6,7-dihydrobenzo[d][1][2]oxathiol-4(5H)-one[4]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of IKK-2 (also known as IKKβ).[7] The primary biological activity of this compound stems from its ability to disrupt the canonical NF-κB signaling pathway.

Inhibition of IKK-2

The IKK complex, consisting of the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ) and the regulatory subunit NEMO (IKKγ), is a central regulator of NF-κB activation. In response to various stimuli, such as inflammatory cytokines (e.g., TNF-α) and lipopolysaccharide (LPS), the IKK complex becomes activated. Activated IKK-2 then phosphorylates the inhibitory protein IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically composed of p50 and p65 subunits), allowing it to translocate from the cytoplasm to the nucleus.

This compound exerts its inhibitory effect by targeting the IKK-2 subunit. While the precise binding mode is not detailed in the available literature, it is understood to interfere with the kinase activity of IKK-2.

Table 2: In Vitro Activity of this compound

TargetIC₅₀Assay ConditionsReference
IKK-2 (IKKβ)1 µMNot specified
Downstream Effects on the NF-κB Pathway

By inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation. As a result, the transcription of NF-κB target genes, which include a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules, is suppressed.

The inhibitory effect of this compound on the NF-κB pathway has been demonstrated to attenuate the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in LPS-activated macrophages.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylation BOT_64 This compound BOT_64->IKK_Complex Inhibition IkB IκBα p_IkB P-IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome DNA DNA NFkB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of related benzoxathiole derivatives often involves the condensation of a cyclic diketone with a source of sulfur and an appropriate amine.

General Protocol for IKK-2 Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against IKK-2. A common method is the Transcreener® ADP² Assay, which measures the ADP produced by the kinase reaction.[8]

Materials:

  • Recombinant human IKK-2 enzyme

  • IKK-2 substrate (e.g., IKKtide, a synthetic peptide)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)

  • This compound or other test compounds

  • Transcreener® ADP² FP Assay Kit (or similar ADP detection system)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the IKK-2 enzyme to each well (except for no-enzyme controls).

  • Initiate the kinase reaction by adding a mixture of the IKK-2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Transcreener® ADP² Detection Mix.

  • Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for Cell-Based NF-κB Reporter Assay

This assay measures the ability of this compound to inhibit NF-κB activation in a cellular context. It typically utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[1][2]

Materials:

  • NF-κB reporter cell line (e.g., THP-1-Blue™ NF-κB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • NF-κB activator (e.g., LPS or TNF-α)

  • This compound or other test compounds

  • Luciferase assay reagent

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL). Include unstimulated and vehicle-treated controls.

  • Incubate the plate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow Diagram:

experimental_workflow cluster_invitro In Vitro IKK-2 Inhibition Assay cluster_cellbased Cell-Based NF-κB Reporter Assay A Prepare this compound Dilutions B Add IKK-2 Enzyme A->B C Add Substrate & ATP (Start Reaction) B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure ADP Production (e.g., Fluorescence Polarization) E->F G Calculate IC50 F->G H Seed NF-κB Reporter Cells I Pre-treat with this compound H->I J Stimulate with NF-κB Activator (e.g., LPS) I->J K Incubate J->K L Lyse Cells & Add Luciferase Reagent K->L M Measure Luminescence L->M N Calculate IC50 M->N

Caption: General experimental workflows for in vitro and cell-based assays.

Conclusion

This compound is a valuable chemical probe for studying the NF-κB signaling pathway. Its well-defined mechanism of action as an IKK-2 inhibitor allows for the specific interrogation of the canonical NF-κB pathway in various biological systems. The data and protocols presented in this guide provide a foundation for researchers to utilize this compound effectively in their studies of inflammation, immunity, and cancer biology. Further investigation into the synthesis and a broader characterization of its physicochemical and pharmacological properties would be beneficial for its continued development and application in drug discovery.

References

An In-depth Technical Guide to the IKKβ Inhibitor: BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOT-64 is a small molecule inhibitor of the IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent translocation of NF-κB into the nucleus. This mechanism of action makes this compound a valuable research tool for studying the NF-κB pathway and a potential therapeutic candidate for inflammatory diseases and certain types of cancer where this pathway is aberrantly activated. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Weight 273.35 g/mol
Chemical Formula C₁₅H₁₅NO₂S

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary molecular target of this compound is the IκB kinase β (IKKβ). IKKβ is a key component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator). In the canonical NF-κB pathway, various stimuli, such as pro-inflammatory cytokines like TNFα and IL-1β, activate the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically a heterodimer of p65/RelA and p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, leading to the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.

This compound exerts its inhibitory effect by binding to IKKβ and preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.

Signaling Pathway Diagram

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Signal Transduction IkB_NFkB IkB NF-κB IKK_complex->IkB_NFkB 3. Phosphorylation of IkB BOT_64 This compound BOT_64->IKK_complex Inhibition IkB IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB Proteasome Proteasome IkB_NFkB->Proteasome 4. Ubiquitination & Degradation of IkB Proteasome->IkB DNA κB sites NFkB_nuc->DNA 6. DNA Binding Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression 7. Transcription

Figure 1. The canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against IKKβ has been quantified, with a reported half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. Further quantitative analysis would be necessary to fully characterize its potency and selectivity.

ParameterValueAssay Type
IC₅₀ 1 µMIn vitro kinase assay

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified IKKβ.

Materials:

  • Recombinant human IKKβ

  • IKKβ substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα, such as GST-IκBα (1-54))

  • This compound

  • ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EDTA)

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or luminescence plate reader and ATP detection reagent (for luminescence-based assay)

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant IKKβ enzyme to each well.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the IKKβ substrate and ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction.

    • For radiometric assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For luminescence-based assay: Add an ATP detection reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based NF-κB Reporter Assay

Objective: To assess the ability of this compound to inhibit NF-κB-dependent gene expression in a cellular context.

Materials:

  • A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or HeLa cells).

  • This compound

  • An NF-κB activator (e.g., TNFα or IL-1β)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cell line into a 96-well plate and allow the cells to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL) for a duration sufficient to induce reporter gene expression (e.g., 6-8 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of IκBα Phosphorylation and Degradation

Objective: To directly visualize the effect of this compound on the phosphorylation and subsequent degradation of IκBα in cells.

Materials:

  • A suitable cell line that responds to NF-κB stimulation (e.g., RAW 264.7 macrophages or HeLa cells).

  • This compound

  • An NF-κB activator (e.g., Lipopolysaccharide (LPS) or TNFα).

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Plate the cells and allow them to grow to a suitable confluency.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes) to observe IκBα phosphorylation and degradation.

  • Lyse the cells, and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify the levels of phospho-IκBα and total IκBα relative to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Validation Kinase_Assay IKKβ Kinase Assay IC50_determination Determine IC₅₀ Kinase_Assay->IC50_determination Cell_Culture Cell Culture Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Stimulation Stimulate with TNFα or LPS Compound_Treatment->Stimulation Reporter_Assay NF-κB Reporter Assay Stimulation->Reporter_Assay Western_Blot Western Blot Stimulation->Western_Blot Reporter_Analysis Analyze Reporter Activity Reporter_Assay->Reporter_Analysis WB_Analysis Analyze Protein Levels (p-IκBα, IκBα) Western_Blot->WB_Analysis

Figure 2. A typical experimental workflow for characterizing the IKKβ inhibitor this compound.

Conclusion

This compound is a specific inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway. Its ability to block NF-κB activation makes it a crucial tool for researchers investigating the roles of this pathway in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar IKKβ inhibitors. Further studies are warranted to explore its full therapeutic potential.

Unraveling the Landscape of Botulinum Neurotoxin A Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of inhibitors targeting Botulinum Neurotoxin Serotype A (BoNT/A), a potent therapeutic and biothreat agent. The absence of publicly available information on a specific "BOT-64 inhibitor" necessitates a broader examination of the field, focusing on the well-documented and extensively researched class of BoNT/A inhibitors. This document synthesizes key findings, experimental methodologies, and the underlying biochemical pathways to serve as a valuable resource for professionals in drug discovery and development.

Discovery and Development of BoNT/A Inhibitors

The quest for effective inhibitors of Botulinum Neurotoxin A (BoNT/A) has been driven by the dual nature of the toxin. While it is widely used in therapeutic and cosmetic applications, its extreme potency makes it a significant biothreat agent. The primary therapeutic strategy against botulism involves the use of antitoxins, which can prevent further nerve damage but cannot reverse existing paralysis.[1][2] This limitation has spurred the development of small-molecule inhibitors that can neutralize the toxin's activity.

Early research into BoNT/A inhibitors focused on understanding the toxin's mechanism of action. BoNT/A is a zinc-dependent metalloprotease that cleaves the SNAP-25 protein, a crucial component of the SNARE complex required for neurotransmitter release at the neuromuscular junction.[1] This cleavage prevents the release of acetylcholine, leading to flaccid paralysis.[1]

Initial inhibitor design strategies targeted the active site of the BoNT/A light chain (LC), the catalytic domain of the toxin. These efforts led to the development of peptide-based inhibitors and small molecules that mimic the substrate of the enzyme.[3][4] More recent approaches have explored dual-mechanism inhibitors that target both the toxin's endocytosis into neurons and its proteolytic activity.[5]

Quantitative Data on BoNT/A Inhibitors

The following table summarizes key quantitative data for a selection of representative BoNT/A inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

Inhibitor ClassExample CompoundTargetAssay TypeIC50 / KiReference
Peptide-basedArg-Ala-LeuBoNT/A LCProtease Activity1.5 µM (Ki)FASEB J. 1997
Small MoleculeNSC 240898BoNT/A LCProtease Activity2.9 µM (IC50)J. Biomol. Screen. 2008
Dual-MechanismDyngo-4a™Dynamin & BoNT/A LCEndocytosis & ProteaseµM rangeChem. Commun. 2014[5]
Natural ProductE-64Cysteine ProteasesProtease ActivityN/A for BoNT/ANat. Commun. 2021[6][7]

Note: E-64 is a well-known cysteine protease inhibitor and is included for comparative purposes, though it does not directly inhibit the zinc-metalloprotease activity of BoNT/A.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the characterization of BoNT/A inhibitors.

1. BoNT/A Light Chain Protease Activity Assay

This assay is fundamental to screening for and characterizing inhibitors of the BoNT/A catalytic domain.

  • Principle: The assay measures the cleavage of a synthetic peptide substrate that mimics the SNAP-25 cleavage site. Cleavage is typically detected by fluorescence resonance energy transfer (FRET) or by separating the cleaved products using high-performance liquid chromatography (HPLC).

  • Materials:

    • Recombinant BoNT/A Light Chain (LC)

    • Fluorescently labeled peptide substrate (e.g., SNAPtide®)

    • Assay buffer (e.g., HEPES buffer with a zinc salt)

    • Test inhibitor compounds

    • Microplate reader or HPLC system

  • Procedure:

    • Prepare a solution of the BoNT/A LC in the assay buffer.

    • Add the test inhibitor at various concentrations to the enzyme solution and incubate for a predetermined time.

    • Initiate the reaction by adding the peptide substrate.

    • Monitor the change in fluorescence or the appearance of cleavage products over time.

    • Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

2. Cellular Assay for BoNT/A Neurotoxicity

This assay assesses the ability of an inhibitor to protect cultured neurons from the toxic effects of BoNT/A.

  • Principle: The assay measures the inhibition of neurotransmitter release from primary neurons or neuronal-like cell lines (e.g., PC12 cells) exposed to BoNT/A.

  • Materials:

    • Cultured neurons or neuronal-like cells

    • Holotoxin BoNT/A

    • Test inhibitor compounds

    • Reagents for stimulating and measuring neurotransmitter release (e.g., high potassium solution, neurotransmitter detection kit)

  • Procedure:

    • Pre-incubate the cultured cells with the test inhibitor at various concentrations.

    • Expose the cells to a predetermined concentration of BoNT/A.

    • After an incubation period, stimulate the cells to release neurotransmitters.

    • Quantify the amount of neurotransmitter released.

    • Determine the protective effect of the inhibitor by comparing the neurotransmitter release in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key concepts in BoNT/A inhibitor research.

BoNT_A_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Neuron Cytosol BoNT/A Holotoxin BoNT/A Holotoxin Endosome Endosome BoNT/A Holotoxin->Endosome Endocytosis BoNT/A LC BoNT/A Light Chain Endosome->BoNT/A LC Translocation SNAP-25 SNAP-25 BoNT/A LC->SNAP-25 Cleavage Cleaved SNAP-25 Cleaved SNAP-25 SNAP-25->Cleaved SNAP-25 No Release Inhibition of Acetylcholine Release Cleaved SNAP-25->No Release Vesicle Synaptic Vesicle (contains Acetylcholine)

Caption: Mechanism of BoNT/A intoxication in a neuron.

Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screen High-Throughput Protease Assay Compound Library->Primary Screen Hit Compounds Hit Compounds Primary Screen->Hit Compounds Secondary Screen Cell-Based Neurotoxicity Assay Hit Compounds->Secondary Screen Lead Compounds Lead Compounds Secondary Screen->Lead Compounds Lead Optimization Medicinal Chemistry (SAR Studies) Lead Compounds->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A typical workflow for BoNT/A inhibitor discovery.

Dual_Inhibitor_Logic Dual-Mechanism Inhibitor Dual-Mechanism Inhibitor Inhibit Endocytosis Inhibit Endocytosis Dual-Mechanism Inhibitor->Inhibit Endocytosis Inhibit Protease Activity Inhibit Protease Activity Dual-Mechanism Inhibitor->Inhibit Protease Activity Reduced Toxin Entry Reduced Toxin Entry Inhibit Endocytosis->Reduced Toxin Entry Reduced SNAP-25 Cleavage Reduced SNAP-25 Cleavage Inhibit Protease Activity->Reduced SNAP-25 Cleavage Synergistic Neuroprotection Synergistic Neuroprotection Reduced Toxin Entry->Synergistic Neuroprotection Reduced SNAP-25 Cleavage->Synergistic Neuroprotection

Caption: Logical relationship for a dual-mechanism BoNT/A inhibitor.

References

The Role of BOT-64 in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research revealed no specific molecule designated "BOT-64" in publicly available scientific literature. However, the benzoxathiole derivative BOT-4-one has been identified as a potent immunomodulatory agent with significant anti-inflammatory properties. This document will proceed under the assumption that "this compound" is a likely reference to BOT-4-one and will detail its established role in inflammatory pathways.

This technical guide provides an in-depth analysis of BOT-4-one, a novel small molecule inhibitor of key inflammatory signaling pathways. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for inflammatory and autoimmune diseases. This document outlines the core mechanism of action, presents quantitative data from key experiments, details associated experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

BOT-4-one exerts its anti-inflammatory effects primarily through the inhibition of two central inflammatory signaling pathways: the NLRP3 inflammasome and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . The molecule acts as an alkylating agent, forming covalent bonds with key proteins in these pathways, thereby disrupting their function.

  • Inhibition of the NLRP3 Inflammasome: BOT-4-one directly targets the NLRP3 protein, a key sensor component of the inflammasome complex. By alkylating NLRP3, BOT-4-one impairs its ATPase activity, which is crucial for the assembly and activation of the inflammasome.[1][2] This prevents the subsequent activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Furthermore, BOT-4-one has been shown to enhance the ubiquitination of NLRP3, which may also contribute to the inhibition of inflammasome activation.[2][3]

  • Inhibition of the NF-κB Pathway: BOT-4-one has been identified as an inhibitor of the NF-κB signaling pathway by targeting IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[4][5] By alkylating IKKβ, BOT-4-one prevents the phosphorylation and subsequent degradation of IκBα (Inhibitor of NF-κB alpha). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Suppression of T-Cell Differentiation: In addition to its effects on innate immunity, BOT-4-one also modulates adaptive immune responses. It has been shown to inhibit the differentiation of pathogenic CD4+ T-cell subsets.[6] This is achieved by regulating the expression of lineage-specific master transcription factors and the production of cytokines that drive T-cell differentiation.[6]

Quantitative Data

The inhibitory effects of BOT-4-one on the NLRP3 inflammasome have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by BOT-4-one

Parameter Activator Cell Type IC50 Value (μM) Reference
IL-1β Secretion ATP LPS-primed BMDMs ~1.28 [3]
IL-1β Secretion Nigericin LPS-primed BMDMs ~0.67 [3]
IL-1β Secretion Silica Crystals LPS-primed BMDMs ~0.59 [3]

BMDMs: Bone Marrow-Derived Macrophages

Table 2: In Vivo Anti-Inflammatory Effects of BOT-4-one

Animal Model Treatment Outcome Result Reference
Monosodium Urate (MSU)-induced Peritonitis in Mice BOT-4-one (10 mg/kg, i.p.) Neutrophil Infiltration Significantly reduced [2]
Monosodium Urate (MSU)-induced Peritonitis in Mice BOT-4-one (10 mg/kg, i.p.) IL-1β levels in peritoneal lavage Significantly reduced [2]
Monosodium Urate (MSU)-induced Peritonitis in Mice BOT-4-one (10 mg/kg, i.p.) TNF-α levels in peritoneal lavage Significantly reduced [2]

i.p.: intraperitoneally

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BOT-4-one and a typical experimental workflow for its evaluation.

BOT4one_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR4->IKK_complex activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates BOT4one BOT-4-one BOT4one->IKK_complex alkylates & inhibits IKKβ IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, pro-IL-1β) DNA->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by BOT-4-one.

BOT4one_NLRP3_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_inflammasome NLRP3 Inflammasome Complex cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b upregulates IL1b IL-1β / IL-18 (mature) pro_IL1b->IL1b Activators ATP, Nigericin, Silica Crystals K_efflux K+ Efflux Activators->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 (active) pro_Casp1->Casp1 autocleavage Casp1->pro_IL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces BOT4one BOT-4-one BOT4one->NLRP3 alkylates & inhibits ATPase

Caption: Inhibition of the NLRP3 Inflammasome by BOT-4-one.

BOT4one_Workflow cluster_analysis Downstream Analysis start Start: Isolate Bone Marrow from C57BL/6 mice culture Culture cells with M-CSF for 5-7 days to differentiate into BMDMs start->culture prime Prime BMDMs with LPS (e.g., 100 ng/mL) for 4 hours culture->prime treat Pre-treat with BOT-4-one (various concentrations) or Vehicle (DMSO) for 1 hour prime->treat stimulate Stimulate with NLRP3 Activator (e.g., ATP 5mM, Nigericin 10μM) treat->stimulate collect Collect Supernatants and Cell Lysates stimulate->collect elisa ELISA for IL-1β in supernatants collect->elisa immunoblot Immunoblot for Caspase-1 (p20) in supernatants and NLRP3, ASC, pro-Caspase-1 in lysates collect->immunoblot ldh LDH Assay for Cytotoxicity (Pyroptosis) in supernatants collect->ldh

Caption: In Vitro experimental workflow for evaluating BOT-4-one.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on BOT-4-one.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the methodology used to assess the inhibitory effect of BOT-4-one on the NLRP3 inflammasome in primary mouse bone marrow-derived macrophages (BMDMs).

  • Cell Culture and Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into BMDMs.[2]

    • Plate the differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Inflammasome Activation and Inhibition:

    • Priming (Signal 1): Prime the BMDMs with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2]

    • Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of BOT-4-one (e.g., 0.3, 1, 3 μM) or vehicle control (DMSO) for 1 hour.[2]

    • Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator for 1 hour. Common activators include:

      • ATP (5 mM)

      • Nigericin (10 μM)

      • Silica crystals (250 μg/mL)[2]

  • Analysis:

    • Carefully collect the cell culture supernatants and lyse the remaining cells in RIPA buffer for protein analysis.

    • ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Immunoblotting: Precipitate proteins from the supernatants using methanol/chloroform to concentrate them. Separate proteins from both supernatants and cell lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against cleaved caspase-1 (p20 subunit), NLRP3, ASC, and a loading control (e.g., β-actin).

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis-associated cytotoxicity, using a commercial LDH assay kit.[3]

In Vivo MSU-Induced Peritonitis Model

This protocol outlines the in vivo model used to evaluate the anti-inflammatory efficacy of BOT-4-one in a mouse model of gouty arthritis.

  • Animals:

    • Use 8-10 week old male C57BL/6 mice.

  • Treatment and Induction of Peritonitis:

    • Administer BOT-4-one (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 12 hours and 2 hours prior to the inflammatory challenge.[2]

    • Induce peritonitis by i.p. injection of monosodium urate (MSU) crystals (50 mg/kg) suspended in sterile PBS.[2] Control animals receive PBS alone.

  • Analysis (6 hours post-MSU injection):

    • Euthanize the mice and perform a peritoneal lavage by injecting and retrieving 10 mL of cold PBS into the peritoneal cavity.[2]

    • Cell Counting: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and count the total number of infiltrated cells using a hemocytometer.

    • Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against neutrophil (Ly-6G) and macrophage (F4/80) markers. Analyze the cell populations using a flow cytometer to quantify neutrophil infiltration (Ly-6G+/F4/80- cells).[2]

    • Cytokine Measurement: Use the cell-free supernatant from the peritoneal lavage fluid to measure the levels of IL-1β and TNF-α by ELISA.[2]

Conclusion

BOT-4-one is a promising pre-clinical anti-inflammatory compound that demonstrates potent inhibitory activity against the NLRP3 inflammasome and NF-κB signaling pathways. Its dual mechanism of action, targeting both innate and adaptive immune responses, suggests its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of BOT-4-one and similar molecules. Further investigation is warranted to explore its safety profile and efficacy in more complex disease models.

References

BOT-64: A Technical Guide to its Inhibition of IKK-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BOT-64, a selective inhibitor of IκB kinase 2 (IKK-2). It details the mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound is a cell-permeable benzoxathiole derivative that directly targets the activation loop of IKK-2, a key kinase in the canonical NF-κB signaling pathway. Its inhibitory action is centered on a direct interaction with the serine residues Ser177 and/or Ser181 within this loop.[1] The phosphorylation of these specific residues is a critical step for the activation of IKK-2. By interacting with this site, this compound effectively prevents the activation of IKK-2, thereby blocking downstream NF-κB signaling.

Evidence for this direct interaction comes from site-directed mutagenesis studies. When the serine residues at positions 177 and 181 of IKKβ were substituted with glutamic acid, mimicking a state of constitutive phosphorylation, the inhibitory effect of this compound was abolished. This indicates that this compound's mechanism is dependent on the native serine residues at these positions.

Quantitative Data

The inhibitory potency of this compound against IKK-2 has been quantified through in vitro kinase assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssay Conditions
IC50 1 µMIn vitro IKK-2 kinase assay
IC50 Range 1000–3000 nMNot specified

Signaling Pathways

The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. IKK-2 is a critical component of the IKK complex, which also includes IKK-1 and the regulatory subunit NEMO. Upon stimulation by pro-inflammatory cytokines such as TNF-α or bacterial components like lipopolysaccharide (LPS), the IKK complex is activated. Activated IKK-2 then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory and survival genes.

This compound intervenes early in this cascade by preventing the activation of IKK-2. This leads to the inhibition of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the expression of its target genes.

IKK2_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKK-1/IKK-2/NEMO) TLR4->IKK_complex activates p_IKK2 Phosphorylated IKK-2 (active) IKK_complex->p_IKK2 phosphorylation of Ser177/181 BOT64 This compound BOT64->IKK_complex inhibits IkBa_NFkB IκBα-NF-κB (inactive complex) p_IKK2->IkBa_NFkB phosphorylates p_IkBa Phosphorylated IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Ub Ubiquitination p_IkBa->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression activates

IKK-2 Signaling Pathway and this compound Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro IKK-2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on IKK-2 enzymatic activity.

Materials:

  • Recombinant human IKK-2 enzyme

  • GST-IκBα (1-54) substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • This compound (various concentrations)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant IKK-2 and the GST-IκBα substrate in kinase assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated GST-IκBα substrate using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based IKK-2 Inhibition Assay

Objective: To assess the ability of this compound to inhibit IKK-2 activity in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound (various concentrations)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-IKK-2

  • Western blot reagents and equipment

Procedure:

  • Plate macrophage cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IKK-2 activation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using antibodies against phospho-IκBα and total IκBα to assess the level of IκBα phosphorylation and degradation.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of IκBα phosphorylation by this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay invitro_1 1. Prepare reaction mix: Recombinant IKK-2 + GST-IκBα substrate invitro_2 2. Add this compound (various conc.) or DMSO invitro_1->invitro_2 invitro_3 3. Initiate reaction with [γ-³²P]ATP invitro_2->invitro_3 invitro_4 4. SDS-PAGE separation invitro_3->invitro_4 invitro_5 5. Phosphorimager analysis & IC50 calculation invitro_4->invitro_5 cellular_1 1. Plate macrophage cells cellular_2 2. Pre-treat with this compound or DMSO cellular_1->cellular_2 cellular_3 3. Stimulate with LPS cellular_2->cellular_3 cellular_4 4. Cell lysis cellular_3->cellular_4 cellular_5 5. Western blot for p-IκBα & total IκBα cellular_4->cellular_5 cellular_6 6. Quantify inhibition cellular_5->cellular_6

Experimental Workflow for this compound Characterization
Site-Directed Mutagenesis

Objective: To confirm the direct interaction of this compound with the activation loop of IKK-2.

Materials:

  • Expression vector containing wild-type IKK-2 cDNA

  • Site-directed mutagenesis kit

  • Primers designed to mutate Ser177 and Ser181 to glutamic acid (S177E, S181E)

  • Competent E. coli for transformation

  • DNA sequencing reagents

Procedure:

  • Use the site-directed mutagenesis kit with the specific primers to introduce the S177E and S181E mutations into the IKK-2 expression vector.

  • Transform the mutated plasmid into competent E. coli and select for positive clones.

  • Isolate the plasmid DNA from the selected clones.

  • Verify the presence of the desired mutations by DNA sequencing.

  • Express and purify the mutant IKK-2 (S177E, S181E) protein.

  • Perform the in vitro IKK-2 kinase assay as described in section 4.1, comparing the inhibitory effect of this compound on the wild-type and mutant IKK-2 enzymes.

Conclusion

This compound is a valuable research tool for studying the role of IKK-2 in the NF-κB signaling pathway. Its unique mechanism of action, involving direct interaction with the activation loop serines, distinguishes it from many ATP-competitive inhibitors. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound for their studies in inflammation, immunology, and oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Benzoxathiole Compound BOT-64: A Potent IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, represents a key therapeutic target for modulating this pathway. This technical guide provides a comprehensive overview of the benzoxathiole compound BOT-64, a potent and selective inhibitor of IKKβ. We will delve into its mechanism of action, present available quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction

This compound is a cell-permeable benzoxathiole derivative that has been identified as a potent inhibitor of IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Research has highlighted the potential of this compound as a tool compound for studying the NF-κB pathway and as a lead compound for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. It directly targets the IKKβ subunit of the IκB kinase complex. The proposed mechanism involves the stabilization of a less active conformation of the IKKβ enzyme through specific hydrophobic and electrostatic interactions[1]. This prevents the phosphorylation of IκBα at serine residues Ser32 and Ser36, which is a critical step for its ubiquitination and proteasomal degradation. By inhibiting IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention for this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα BOT64 This compound BOT64->IKK_complex inhibits IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome targeted for degradation NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines IkBa_NFkB->IkBa_p IkBa_NFkB->NFkB_active releases

Figure 1: Mechanism of action of this compound in the NF-κB signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterTargetValueAssay SystemReference
IC50IKKβ1 µMIn vitro kinase assay[2]
IC50IKKβ1000–3000 nMIn vitro kinase assay[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosingEfficacyReference
LPS-induced endotoxemia in mice3-30 mg/kg, intraperitonealIncreased survival rates[2]

Note: Detailed pharmacokinetic data for this compound is not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

IKKβ Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as GST-IκBα (1-54))

  • ATP (γ-³²P-ATP for radiometric assay or cold ATP for antibody-based detection)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or anti-phospho-IκBα antibody

  • Scintillation counter or plate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the this compound dilutions to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Add the IKKβ substrate to all wells.

  • Add the recombinant IKKβ enzyme to all wells except the background control.

  • Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

IKKb_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Kinase buffer - IKKβ enzyme - Substrate - ATP Start->Prepare_Reagents Plate_Setup Plate Setup: - Add kinase buffer - Add this compound/DMSO - Add substrate - Add IKKβ enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (30°C, 15 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATP) Pre_incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (30°C, 30 min) Reaction_Initiation->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Detection: - Spot on paper - Wash - Scintillation counting Reaction_Stop->Detection Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the IKKβ Kinase Inhibition Assay.

Cell-Based NF-κB Reporter Assay

This assay measures the ability of this compound to inhibit NF-κB activation in a cellular context.

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB-luc or THP-1-NF-κB-luc.

  • Cell culture medium and supplements.

  • NF-κB activating agent (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activating agent (e.g., 100 ng/mL LPS) for a specified duration (e.g., 6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTS or CellTiter-Glo assay).

  • Calculate the percentage of inhibition of NF-κB activation for each this compound concentration and determine the IC50 value.

In Vivo Model of LPS-Induced Endotoxemia

This model assesses the in vivo efficacy of this compound in a model of acute systemic inflammation.

Materials:

  • Mice (e.g., C57BL/6).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound formulated for intraperitoneal (i.p.) injection.

  • Sterile saline.

Protocol:

  • Acclimatize the mice to the experimental conditions.

  • Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle (control) via i.p. injection.

  • After a specified pre-treatment time (e.g., 1 hour), induce endotoxemia by injecting a lethal dose of LPS (e.g., 15-20 mg/kg, i.p.).

  • Monitor the survival of the mice over a defined period (e.g., 72 hours).

  • Alternatively, for mechanistic studies, a sub-lethal dose of LPS can be used, and blood or tissues can be collected at specific time points to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

Synthesis of this compound

While the exact, detailed synthesis of this compound is proprietary, a plausible synthetic route for benzoxathiole derivatives can be outlined based on established organic chemistry principles. The core structure can be synthesized through the condensation of a substituted o-aminophenol with a suitable carbonyl-containing compound.

BOT64_Synthesis Starting_Materials Starting Materials: - Substituted o-Aminophenol - Carbonyl Compound Condensation Condensation Reaction Starting_Materials->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Benzoxathiole Intermediate Cyclization->Intermediate Modification Functional Group Modification Intermediate->Modification BOT64_Final This compound Modification->BOT64_Final

Figure 3: Generalized synthetic pathway for benzoxathiole derivatives.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its potent and selective inhibition of IKKβ makes it a significant compound for studies on inflammation, immunity, and cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies and for the further development of IKKβ inhibitors as potential therapeutic agents. Further research is warranted to fully elucidate the pharmacokinetic profile and to explore the full therapeutic potential of this compound and its analogs in various disease models.

References

Preliminary Studies on BOT-64 Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific therapeutic agent designated "BOT-64" is exceedingly limited. This document summarizes the currently accessible data.

Based on available scientific literature, this compound is described as a benzoxathiole derivative that functions as an inhibitor of IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta).[1] The preliminary understanding of its mechanism of action suggests a direct interaction with the activation loop of IKKβ. However, it is crucial to note that this proposed mechanism requires further validation.[1]

Due to the sparse information, a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and visualizations of signaling pathways is not feasible at this time. The following sections present the available information on this compound's proposed mechanism of action.

Proposed Mechanism of Action

This compound is categorized as an IKKβ inhibitor. The proposed mechanism centers on its ability to inhibit the kinase activity of IKKβ through a direct interaction with serine residues S177 and/or S181 located in the activation loop of the enzyme.[1] This interaction is thought to prevent the phosphorylation and subsequent activation of IKKβ, which is a critical step in the canonical NF-κB (nuclear factor kappa B) signaling pathway.[1]

The canonical NF-κB pathway plays a crucial role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1] By inhibiting IKKβ, this compound has the potential to modulate these pathological processes.

It is important to highlight that the initial publication proposing this mechanism of action for this compound now requires further work to be validated by the broader scientific community.[1]

BOT64_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_bot64 This compound Interaction cluster_downstream Downstream Effects Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNFα, IL-1β IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex IKKbeta IKKβ (S177/S181) BOT64 This compound BOT64->IKKbeta IkBa_p P-IκBα IKKbeta->IkBa_p Phosphorylation IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription

Caption: Proposed mechanism of this compound inhibiting the canonical NF-κB pathway.

Data Presentation

No quantitative data from preclinical or clinical studies on the efficacy of this compound is currently available in the public domain. Therefore, the creation of summary tables for comparative analysis is not possible.

Experimental Protocols

Detailed methodologies for key experiments specifically investigating this compound are not publicly accessible. To provide context, a general experimental workflow for evaluating a novel IKKβ inhibitor is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / Cellular Assays cluster_invivo In Vivo Models Kinase_Assay IKKβ Kinase Assay (IC50 determination) Cell_Based_Assay Cell-Based NF-κB Reporter Assay Kinase_Assay->Cell_Based_Assay Western_Blot Western Blot for P-IκBα Cell_Based_Assay->Western_Blot Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, BrdU) Western_Blot->Cell_Viability Cytokine_Analysis Cytokine Production Assays (e.g., ELISA) Cell_Viability->Cytokine_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Analysis->PK_PD Disease_Model Animal Models of Disease (e.g., Cancer Xenograft, Arthritis) PK_PD->Disease_Model Toxicity Toxicology Studies Disease_Model->Toxicity

Caption: A generalized experimental workflow for preclinical evaluation of an IKKβ inhibitor.

Conclusion

The available information on this compound is currently insufficient to provide an in-depth technical guide. The primary reference identifies it as a benzoxathiole-derived IKKβ inhibitor with a proposed, yet unvalidated, mechanism of action.[1] There is a clear need for further research to elucidate the efficacy, safety, and precise molecular interactions of this compound to warrant its consideration as a potential therapeutic agent. Researchers and drug development professionals interested in this compound should be aware of the preliminary nature of the existing data.

References

An In-depth Technical Guide to the Effects of Botulinum Toxin on Gene Expression and Neuronal Function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information was found for a molecule or drug designated "BOT-64." The following technical guide focuses on Botulinum Toxin (BoNT), a neurotoxic protein produced by the bacterium Clostridium botulinum, which is the most probable subject of interest based on the provided query. The information presented herein is a synthesis of available research on Botulinum Toxin and the gene expression of its source bacterium.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms of Botulinum Toxin, its influence on neuronal processes, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Neurotransmitter Release

Botulinum toxin exerts its primary effect by preventing the release of the neurotransmitter acetylcholine from the axon endings at the neuromuscular junction, leading to flaccid paralysis[1]. This action is mediated by the toxin's light chain, a zinc-dependent endopeptidase that specifically cleaves SNARE (Soluble NSF Attachment Protein Receptor) proteins. These proteins are essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release[1].

The mechanism can be broken down into the following steps:

  • Binding: The heavy chain of the Botulinum Toxin binds with high specificity to receptors on the surface of cholinergic neurons[1].

  • Internalization: The neuron then internalizes the toxin through receptor-mediated endocytosis, enclosing it within a vesicle[1].

  • Translocation: As the vesicle becomes more acidic, a part of the heavy chain facilitates the translocation of the light chain across the vesicle membrane and into the cytoplasm of the neuron[1].

  • Enzymatic Cleavage: Once in the cytoplasm, the light chain of the toxin cleaves specific SNARE proteins. Different serotypes of Botulinum Toxin target different SNARE proteins. For example, BoNT/A cleaves SNAP-25, while other serotypes may target synaptobrevin or syntaxin[1][2].

This cleavage of SNARE proteins disrupts the formation of the SNARE complex, which is necessary for the fusion of acetylcholine-containing vesicles with the neuronal membrane, thereby inhibiting acetylcholine release[1].

Botulinum_Toxin_Mechanism cluster_neuron Presynaptic Neuron cluster_toxin Botulinum Toxin Action Vesicle Synaptic Vesicle (contains Acetylcholine) SNARE_Complex SNARE Complex (SNAP-25, Synaptobrevin, Syntaxin) Vesicle->SNARE_Complex Fusion ACh_Release Acetylcholine Release SNARE_Complex->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft BoNT Botulinum Toxin (BoNT) BoNT_Cleavage Cleavage of SNAP-25 BoNT->BoNT_Cleavage Enzymatic Activity BoNT_Cleavage->SNARE_Complex Inhibits

Figure 1: Mechanism of Action of Botulinum Toxin.

Effects on Gene Expression in Clostridium botulinum

While the direct, downstream effects of Botulinum Toxin on the gene expression of the target neuron are not extensively detailed in the provided search results, studies have been conducted on the gene expression profile of the bacterium that produces the toxin, Clostridium botulinum, in response to environmental stressors such as heat shock. This provides insight into the regulation of genes that may be involved in the bacterium's survival and toxin production.

Under heat stress (a shift from 37°C to 45°C), a total of 176 genes in C. botulinum ATCC 3502 were found to be differentially expressed[3][4]. The changes in gene expression are summarized in the table below.

Gene CategoryRegulationSpecific Genes/OperonsImplied Function
Heat Shock Proteins UpregulateddnaK operon, groESL, hsp20, htpGProtein folding and stress response[3][4]
Transcriptional Regulators UpregulatedmarR, merR, and ompR familiesReshuffling of the gene expression profile[3][4]
Aminoacyl-tRNA Synthetases DownregulatedvalS, queA, tyrR, gatABProtein synthesis[3][4]
Ribosomal and Cell Division Proteins DownregulatedftsZ, ftsHProtein synthesis and cell division[3][4]
ABC Transporters Altered ExpressionOligopeptide transport systemNutrient uptake[3][4]
Energy Production and Conversion Altered ExpressionglpA, hupLMetabolism[3][4]
Cell Wall and Membrane Biogenesis Altered ExpressionfabZ, fabF, fabGCell envelope maintenance[3][4]
Flagella-associated Genes Altered ExpressionflhA, flhM, flhJ, flhS, motABMotility[3][4]

Experimental Protocols for Studying Botulinum Toxin Effects

The investigation of Botulinum Toxin's mechanism of action often involves in vitro and ex vivo models. A common experimental approach is to use cultured neurons to observe the toxin's effects on cellular processes.

Experimental Protocol: Assessing BoNT/A-induced Cleavage of SNAP-25 in Cultured Hippocampal Neurons

This protocol is a generalized representation based on methodologies described in the literature[5].

  • Cell Culture: Primary hippocampal neurons are cultured on a supportive layer of astroglial cells.

  • Pre-treatment: Neurons are pre-treated with a vehicle control (e.g., DMSO) or an experimental compound (e.g., an inhibitor) in a low potassium (K+) buffer for a specified duration (e.g., 20 minutes)[5].

  • Toxin Exposure: The buffer is replaced with a high K+ buffer containing the vehicle or experimental compound, with or without Botulinum Toxin Type A (BoNT/A) at a specific concentration (e.g., 100 pM), for a short duration (e.g., 5 minutes) to induce neuronal activity and toxin uptake[5].

  • Wash and Incubation: The cells are washed multiple times with a low K+ buffer (still containing the vehicle or experimental compound) to remove excess toxin. The neurons are then incubated for a longer period (e.g., 90 minutes to 24 hours) to allow for the enzymatic action of the toxin[5].

  • Lysis and Protein Analysis: The cells are lysed to extract proteins. The protein lysates are then analyzed by Western blotting using antibodies specific for SNAP-25 to detect the cleaved form of the protein, indicating toxin activity.

Experimental_Workflow Start Start: Cultured Hippocampal Neurons Pre_treatment Pre-treatment: Vehicle or Inhibitor in low K+ buffer (20 min) Start->Pre_treatment Toxin_Exposure Toxin Exposure: BoNT/A in high K+ buffer (5 min) Pre_treatment->Toxin_Exposure Wash Wash and Incubate: Low K+ buffer (90 min - 24 hr) Toxin_Exposure->Wash Lysis Cell Lysis and Protein Extraction Wash->Lysis Western_Blot Western Blot Analysis: Detect SNAP-25 Cleavage Lysis->Western_Blot End End: Quantify Toxin Activity Western_Blot->End Logical_Relationship BoNT_Binding BoNT binds to neuronal receptor Endocytosis Receptor-mediated endocytosis BoNT_Binding->Endocytosis Dynamin_Action Dynamin-dependent vesicle scission Endocytosis->Dynamin_Action Vesicle_Internalization Toxin-containing vesicle internalized Dynamin_Action->Vesicle_Internalization Toxin_Action Toxin translocation and SNARE cleavage Vesicle_Internalization->Toxin_Action Paralysis Flaccid Paralysis Toxin_Action->Paralysis Inhibitor Dynamin Inhibitor (e.g., Dyngo-4a) Inhibitor->Dynamin_Action Inhibits

References

Methodological & Application

BOT-64 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOT-64 is a cell-permeable benzoxathiole compound that functions as a potent and selective inhibitor of IκB kinase 2 (IKK-2), also known as IKKβ.[1] As a key regulator in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, IKK-2 is a critical target in studies of inflammation, immunity, and cell survival.[2][3] Dysregulation of the NF-κB pathway is implicated in various pathological conditions, including chronic inflammatory diseases and certain cancers.[2][4] this compound exerts its inhibitory effect by targeting the Ser177 and/or Ser181 residues within the activation loop of the IKK-2 kinase domain.[1] By inhibiting IKK-2-mediated phosphorylation of IκBα, this compound prevents the subsequent degradation of IκBα and the nuclear translocation of NF-κB, thereby attenuating the expression of NF-κB-regulated inflammatory genes.[1]

These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.

Physicochemical and Solubility Data

This compound is supplied as a powder and should be stored at -20°C for long-term stability (up to 3 years).[1] For solutions in solvent, storage at -80°C is recommended for up to one year.[1]

Table 1: Quantitative Solubility Data for this compound

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)30109.75Sonication is recommended to aid dissolution.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline27.32For in vivo formulation. Solvents should be added sequentially. Sonication and/or gentle heating may be necessary.[1]

Molecular Weight: 273.35 g/mol [1][4] Formula: C₁₅H₁₅NO₂S[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Intermittent vortexing during sonication can be beneficial.

  • Once a clear solution is obtained, the stock solution is ready for use.

  • For working solutions, dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration immediately before use. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Protocol 2: Preparation of this compound for In Vivo Animal Experiments

This protocol outlines the preparation of a this compound formulation suitable for administration in animal models, such as intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes or vials for mixing

  • Vortex mixer

  • Sonicator and/or heating block (optional)

Procedure:

  • Calculate the required amounts of each component for the final desired volume and concentration (e.g., 2 mg/mL).

  • Sequential Addition is Critical: Add the solvents in the following order, ensuring the solution is as clear as possible before adding the next component.[1] a. Add 10% of the final volume as DMSO to the this compound powder. Vortex and/or sonicate until the powder is fully dissolved. b. Add 40% of the final volume as PEG300. Mix thoroughly until the solution is homogenous. c. Add 5% of the final volume as Tween 80. Mix thoroughly. d. Slowly add 45% of the final volume as sterile saline or PBS while vortexing to prevent precipitation.

  • If necessary, gentle heating and/or sonication can be used to achieve a clear solution.[1]

  • The final formulation should be prepared fresh and used immediately.[1]

  • Important Considerations: The DMSO concentration should be kept below 10% for normal mice. For sensitive animals, such as nude mice, the DMSO concentration should be maintained below 2%.[1]

Visualization of Pathways and Workflows

This compound Mechanism of Action in the NF-κB Signaling Pathway

This compound inhibits the canonical NF-κB pathway. This pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β), which lead to the activation of the IKK complex.[2] The IKK complex, composed of IKKα, IKKβ (IKK-2), and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα.[4][5] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[5][6] The degradation of IκBα releases the NF-κB dimer (typically p65/RelA-p50), allowing it to translocate into the nucleus and activate the transcription of target inflammatory genes.[2][3] this compound specifically inhibits the kinase activity of IKK-2, thereby preventing the initial phosphorylation of IκBα and halting the downstream signaling cascade.[1]

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex IKKα IKKβ (IKK-2) NEMO Receptor->IKK_Complex Activates IkBa_NFkB IκBα NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα BOT64 This compound BOT64->IKK_Complex Inhibits p_IkBa p-IκBα NF-κB IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation of p-IκBα NFkB NF-κB (p65/p50) Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Activates Transcription

This compound inhibits IKK-2 within the NF-κB signaling cascade.
General Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the efficacy of this compound in a cell-based inflammation model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells 1. Seed Cells (e.g., Macrophages) Pretreat 3. Pretreat Cells with this compound or Vehicle (DMSO) Prepare_Cells->Pretreat Prepare_BOT64 2. Prepare this compound Stock (Protocol 1) Prepare_BOT64->Pretreat Stimulate 4. Stimulate with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate 5. Incubate for Defined Period Stimulate->Incubate Collect_Supernatant 6a. Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells 6b. Lyse Cells Incubate->Lyse_Cells Cytokine_Assay 7a. Cytokine/NO Assay (e.g., ELISA, Griess) Collect_Supernatant->Cytokine_Assay Western_Blot 7b. Western Blot (p-IκBα, IκBα) Lyse_Cells->Western_Blot qPCR 7c. RT-qPCR (TNF-α, IL-6 mRNA) Lyse_Cells->qPCR

Workflow for assessing this compound's anti-inflammatory activity.

References

Application Notes and Protocols: BOT-4-one in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The following application notes focus on the benzoxathiole derivative BOT-4-one . Initial searches for "BOT-64" did not yield a specific molecule in the context of inflammation research. It is presumed that "this compound" may be a typographical error or a less common identifier for BOT-4-one, a compound with demonstrated anti-inflammatory properties.

Introduction

BOT-4-one, a benzoxathiole derivative, has emerged as a potent immunomodulatory agent with significant potential in inflammation research and the development of therapeutics for inflammatory diseases. It has been shown to regulate immune responses by inhibiting the differentiation of pathogenic CD4+ T-cell subsets.[1] These cells are key drivers in the pathogenesis of various inflammatory and autoimmune disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing BOT-4-one as a research tool.

Mechanism of Action

BOT-4-one exerts its anti-inflammatory effects primarily by modulating T-cell mediated immune responses.[1] It has been demonstrated to inhibit the differentiation of CD4+ T-cells into various subsets, including Th1, Th2, and Th17 cells. This inhibition is achieved by regulating the expression and production of lineage-specific master transcription factors and cytokines.[1] Furthermore, BOT-4-one has been shown to suppress T-cell receptor (TCR)-mediated signaling pathways, specifically the Akt and NF-κB signaling cascades.[1]

Signaling Pathway of BOT-4-one in T-Cell Differentiation

BOT_4_one_pathway cluster_TCR T-Cell Receptor Signaling cluster_downstream Downstream Effects TCR TCR Activation Akt Akt TCR->Akt NFkB NF-κB Akt->NFkB Transcription_Factors Lineage-Specific Transcription Factors NFkB->Transcription_Factors Cytokines Pro-inflammatory Cytokines Transcription_Factors->Cytokines Differentiation CD4+ T-Cell Differentiation (Th1, Th2, Th17) Cytokines->Differentiation BOT_4_one BOT-4-one BOT_4_one->Akt Inhibits BOT_4_one->NFkB Inhibits

Caption: Signaling pathway of BOT-4-one in inhibiting T-cell differentiation.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of BOT-4-one in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Efficacy of BOT-4-one on T-Cell Responses
ParameterCell TypeTreatmentResult
CD4+ T-cell ProliferationMouse SplenocytesBOT-4-one (1 µM)Significant inhibition
IL-2 ProductionCD4+ T-cellsBOT-4-one (1 µM)Decreased
IFN-γ Production (Th1)Differentiating CD4+ T-cellsBOT-4-one (1 µM)Decreased
IL-4 Production (Th2)Differentiating CD4+ T-cellsBOT-4-one (1 µM)Decreased
IL-17A Production (Th17)Differentiating CD4+ T-cellsBOT-4-one (1 µM)Decreased
Table 2: In Vivo Efficacy of BOT-4-one in Mouse Models of Skin Inflammation
ModelTreatmentKey Findings
2,4,6-trinitrochlorobenzene-induced Contact DermatitisTopical BOT-4-oneAmeliorated skin inflammation
Atopic Dermatitis ModelTopical BOT-4-oneAmeliorated skin inflammation
IL-23-induced Psoriasis-like Skin InflammationTopical BOT-4-oneAmeliorated skin inflammation

Experimental Protocols

Protocol 1: In Vitro T-Cell Differentiation Assay

This protocol details the methodology to assess the effect of BOT-4-one on the differentiation of murine CD4+ T-cells into Th1, Th2, and Th17 subsets.

Materials:

  • BOT-4-one

  • Naïve CD4+ T-cells (isolated from mouse spleen)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin

  • Anti-CD3 and Anti-CD28 antibodies

  • Cytokine cocktails for Th1, Th2, and Th17 differentiation

  • ELISA kits for IFN-γ, IL-4, and IL-17A

  • 96-well cell culture plates

Procedure:

  • Isolate naïve CD4+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).

  • Coat a 96-well plate with anti-CD3 antibody (5 µg/ml) overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Seed the naïve CD4+ T-cells at a density of 1 x 10^6 cells/ml in the coated wells.

  • Add soluble anti-CD28 antibody (2 µg/ml) to each well.

  • Add BOT-4-one at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add the appropriate cytokine cocktail to induce differentiation into Th1 (IL-12, anti-IL-4), Th2 (IL-4, anti-IFN-γ), or Th17 (TGF-β, IL-6) lineages.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Analyze the concentration of IFN-γ, IL-4, and IL-17A in the supernatants using ELISA kits according to the manufacturer's instructions.

Experimental Workflow: T-Cell Differentiation Assay

T_Cell_Assay_Workflow Start Start Isolate_Cells Isolate Naïve CD4+ T-cells Start->Isolate_Cells Coat_Plate Coat Plate with Anti-CD3 Isolate_Cells->Coat_Plate Seed_Cells Seed T-cells & Add Anti-CD28 Coat_Plate->Seed_Cells Add_Compound Add BOT-4-one / Vehicle Seed_Cells->Add_Compound Add_Cytokines Add Differentiation Cocktails (Th1, Th2, Th17) Add_Compound->Add_Cytokines Incubate Incubate for 3-5 Days Add_Cytokines->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant ELISA Analyze Cytokines via ELISA Collect_Supernatant->ELISA End End ELISA->End

Caption: Workflow for in vitro T-cell differentiation assay.

Protocol 2: In Vivo Model of Contact Dermatitis

This protocol describes the induction of contact dermatitis in mice and the evaluation of the therapeutic effect of topically applied BOT-4-one.

Materials:

  • BALB/c mice (6-8 weeks old)

  • 2,4,6-trinitrochlorobenzene (TNCB)

  • Acetone and olive oil (4:1 mixture) as vehicle

  • BOT-4-one dissolved in the vehicle

  • Calipers for ear thickness measurement

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Sensitization: On day 0, sensitize the mice by applying 100 µl of 5% TNCB in acetone/olive oil to the shaved abdomen.

  • Challenge: On day 5, challenge the mice by applying 20 µl of 1% TNCB to the right ear. The left ear serves as a control.

  • Treatment: Starting from day 5, apply 20 µl of BOT-4-one (e.g., 1% solution) or vehicle to the right ear daily for 3-5 days.

  • Measurement of Ear Swelling: Measure the thickness of both ears daily using calipers. The degree of ear swelling is an indicator of the inflammatory response.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissues. Fix the tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Evaluation: Analyze the H&E stained sections for inflammatory cell infiltration and edema to assess the effect of BOT-4-one treatment.

Conclusion

BOT-4-one represents a promising small molecule inhibitor of T-cell mediated inflammation. Its ability to suppress the differentiation and function of pathogenic CD4+ T-cell subsets makes it a valuable tool for studying inflammatory processes and for the preclinical development of novel anti-inflammatory therapies. The protocols and data presented here provide a framework for researchers to investigate the potential of BOT-4-one in various models of inflammation.

References

Application Notes and Protocols for Studying NF-κB Signaling Using BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific inhibitors of this pathway is of significant interest for therapeutic intervention.

BOT-64 is a cell-permeable benzoxathiole compound that has been identified as a potent inhibitor of NF-κB activation. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the NF-κB signaling pathway.

This compound: A Selective IKKβ Inhibitor

This compound exerts its inhibitory effect on the NF-κB signaling cascade by targeting the IκB kinase β (IKKβ) subunit. IKKβ is a crucial kinase in the canonical NF-κB pathway, responsible for the phosphorylation of the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, which in turn releases the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and activate the transcription of its target genes.

By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. Studies have suggested that this compound likely interacts with the serine residues Ser-177 and Ser-181 within the activation loop of IKKβ, which are critical for its kinase activity.

Quantitative Data Summary

The inhibitory activity of this compound on NF-κB signaling has been quantified in cellular assays. The following table summarizes the key potency values determined in the murine macrophage cell line RAW 264.7.

Assay Cell Line Stimulus IC₅₀ Value Reference
NF-κB ActivationRAW 264.7LPS1.0 µM[1]
Nitrite ProductionRAW 264.7LPS0.7 µM[1]

Signaling Pathway and Mechanism of Action Diagrams

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB IkappaB_p P-IκBα IkappaB->IkappaB_p NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocation Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation BOT64 This compound BOT64->IKK_complex Inhibits DNA DNA (κB sites) NFkappaB_n->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagrams

Caption: General experimental workflow for studying NF-κB inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) or HEK293 (human embryonic kidney) cells are commonly used. For reporter assays, use a cell line stably expressing an NF-κB-driven luciferase reporter gene.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired working concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for RAW 264.7 cells or 10 ng/mL TNFα for HEK293 cells) for the desired time (e.g., 30 minutes for IκBα phosphorylation, 6 hours for luciferase expression).

    • Include appropriate controls: vehicle control (DMSO), stimulus-only control, and this compound-only control.

Western Blotting for IκBα Phosphorylation and Degradation

Objective: To assess the effect of this compound on the phosphorylation and subsequent degradation of IκBα.

Materials:

  • Treated cell monolayers

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL substrate and an appropriate imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with a dilution series of this compound for 1-2 hours.

  • Stimulate the cells with TNFα (10 ng/mL) for 6 hours.

  • After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay kit using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if cytotoxicity is suspected.

  • Plot the dose-response curve and calculate the IC₅₀ value.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with this compound and stimulus as described in the general treatment protocol.

  • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking solution for 1 hour at room temperature.

  • Incubate with the anti-p65 primary antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 should be predominantly cytoplasmic. In stimulated cells, p65 will translocate to the nucleus.

Conclusion

This compound is a valuable tool for researchers studying the NF-κB signaling pathway. Its defined mechanism of action as an IKKβ inhibitor allows for the targeted investigation of the canonical NF-κB cascade. The protocols provided herein offer a framework for utilizing this compound to dissect the role of NF-κB in various biological and pathological processes, and for the screening and characterization of novel NF-κB inhibitors. As with any small molecule inhibitor, it is recommended to perform appropriate control experiments to ensure the observed effects are specific to the intended target.

References

Application Notes and Protocols for BOT-64 Treatment in LPS-Activated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a cascade of intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and mediators. This inflammatory response is critical for host defense but can be detrimental if dysregulated. BOT-64 is a novel small molecule inhibitor designed to modulate the inflammatory response in LPS-activated cells. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in-vitro studies.

Mechanism of Action

This compound is a potent and selective inhibitor of the NF-κB signaling pathway. In LPS-activated cells, TLR4 activation leads to the recruitment of adaptor proteins, ultimately resulting in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the nuclear factor-kappa B (NF-κB) transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][2][3][4][5] this compound specifically targets the IKK complex, preventing the phosphorylation of IκBα and thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.[1][2]

Additionally, this compound has been observed to attenuate the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7][8][9][10] The precise mechanism of NLRP3 inflammasome inhibition by this compound is currently under investigation but is thought to involve the modulation of upstream signaling events common to both NF-κB and inflammasome activation pathways.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effect of this compound on LPS-activated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Activated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25 ± 515 ± 410 ± 3
LPS (100 ng/mL)1500 ± 1202500 ± 200800 ± 75
LPS + this compound (1 µM)750 ± 601200 ± 110400 ± 40
LPS + this compound (5 µM)300 ± 35500 ± 50150 ± 20
LPS + this compound (10 µM)100 ± 15150 ± 2050 ± 10

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-Activated Macrophages

TreatmentNuclear NF-κB p65 (Relative Fluorescence Units)
Vehicle Control100 ± 10
LPS (100 ng/mL)850 ± 70
LPS + this compound (1 µM)450 ± 45
LPS + this compound (5 µM)200 ± 25
LPS + this compound (10 µM)120 ± 15

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: In-vitro Treatment of Macrophages with LPS and this compound

This protocol describes the general procedure for treating cultured macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) with LPS to induce an inflammatory response and assessing the inhibitory effect of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[11]

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Vortex thoroughly before use.[12] Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[12] For working solutions, dilute the stock in complete RPMI 1640 medium to the desired concentration (e.g., 100 ng/mL).

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. For working solutions, dilute the stock in complete RPMI 1640 medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of fresh complete RPMI 1640 medium containing the desired concentrations of this compound to the respective wells. For control wells, add medium with the same final concentration of DMSO.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add 10 µL of the LPS working solution to the appropriate wells to achieve the final desired concentration (e.g., 100 ng/mL). For unstimulated control wells, add 10 µL of medium.

    • Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.

    • The cell pellet can be washed with PBS and lysed for subsequent analysis (e.g., Western blotting for protein expression or qPCR for gene expression).

Protocol 2: Western Blot Analysis of NF-κB p65 Nuclear Translocation

This protocol details the procedure for assessing the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-activated macrophages.

Materials:

  • Treated macrophage cell pellets (from Protocol 1)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Nuclear and Cytoplasmic Fractionation: Following treatment as described in Protocol 1, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic extract onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the nuclear NF-κB p65 signal to the Lamin B1 signal and the cytoplasmic NF-κB p65 signal to the β-actin signal.

Visualizations

LPS_NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes BOT64 This compound BOT64->IKK Inhibits Experimental_Workflow start Seed Macrophages pretreat Pre-treat with this compound (1 hr) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24 hrs) stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect analysis Downstream Analysis (ELISA, Western Blot, qPCR) collect->analysis Inflammasome_Activation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway pro_IL1b Pro-IL-1β Pro-IL-18 NFkB_pathway->pro_IL1b Transcription IL1b Mature IL-1β Mature IL-18 NLRP3 NLRP3 Inflammasome Activation Casp1 Caspase-1 NLRP3->Casp1 Cleavage Casp1->pro_IL1b Cleavage Secretion Secretion IL1b->Secretion BOT64 This compound BOT64->NFkB_pathway Inhibits BOT64->NLRP3 Inhibits

References

Application Note: A Robust Protocol for IKKβ Phosphorylation Assay Using the Allosteric Inhibitor BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical NF-κB signaling pathway is a critical mediator of inflammatory responses, immune function, and cell survival. A key regulatory node in this pathway is the IκB kinase (IKK) complex, with its catalytic subunit IKKβ playing a pivotal role. Dysregulation of IKKβ activity is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This application note provides a detailed protocol for an in vitro IKKβ phosphorylation assay using BOT-64, a benzoxathiole derivative that acts as an allosteric inhibitor. This compound is proposed to inhibit IKKβ kinase activity through direct interaction with the activation loop serine residues, S177 and S181.[1] This protocol is designed to enable researchers to reliably screen for and characterize inhibitors of IKKβ, a crucial step in the development of novel anti-inflammatory and anti-cancer therapeutics.

Introduction

The transcription factor NF-κB is held in an inactive state in the cytoplasm through its association with inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1, the IKK complex is activated.[1][2] This complex, composed of the catalytic subunits IKKα and IKKβ alongside the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[2][4][5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.[2][4][6]

IKKβ is the primary kinase responsible for IκBα phosphorylation in the canonical NF-κB pathway.[5][7] Its activation requires phosphorylation at Serine 177 and Serine 181 within its activation loop.[1][3][8] Given its central role, the development of specific IKKβ inhibitors is of significant therapeutic interest. This compound is an IKKβ inhibitor with a reported IC50 of 1 µM.[9] Its proposed mechanism of action involves direct interaction with the activation loop residues S177 and/or S181, thereby preventing the kinase from adopting its active conformation.[1]

This document outlines a detailed protocol for an in vitro IKKβ phosphorylation assay, providing a framework for assessing the inhibitory potential of compounds like this compound. The assay can be adapted for high-throughput screening and detailed kinetic studies.

IKKβ Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IKK complex and subsequent downstream events.

IKK_Signaling_Pathway cluster_cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IKK_beta_active Activated IKKβ (p-Ser177/181) IKK_complex->IKK_beta_active phosphorylation IkB_NFkB IκBα-NF-κB Complex (Cytoplasmic) IKK_beta_active->IkB_NFkB phosphorylates IκBα p_IkB Phosphorylated IκBα BOT64 This compound BOT64->IKK_beta_active inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome NFkB NF-κB Ub_Proteasome->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates

Figure 1: IKKβ Signaling Pathway and Point of this compound Inhibition.

Experimental Protocol: In Vitro IKKβ Phosphorylation Assay

This protocol is adapted from commercially available kinase assay kits and established methodologies.[6][10][11] It is designed for a 96-well plate format suitable for inhibitor screening.

Materials and Reagents
  • Enzyme: Recombinant human IKKβ (activated)

  • Substrate: IKKtide (a synthetic peptide substrate for IKKβ) or recombinant GST-IκBα (1-54)[12]

  • Inhibitor: this compound

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer (1x): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Plates: White, opaque 96-well plates

  • Plate reader: Luminometer

Experimental Workflow

Assay_Workflow A Prepare Reagents: - Dilute IKKβ, Substrate, ATP - Prepare this compound serial dilutions B Add this compound or Vehicle (DMSO) to appropriate wells A->B C Add IKKβ Enzyme to all wells except 'No Enzyme' control B->C D Pre-incubate at Room Temperature for 10-15 minutes C->D E Initiate Reaction: Add Substrate/ATP mixture D->E F Incubate at 30°C for 45-60 minutes E->F G Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent F->G H Incubate at Room Temperature for 40 minutes G->H I Develop Signal: Add Kinase Detection Reagent H->I J Incubate at Room Temperature for 30-60 minutes I->J K Measure Luminescence using a plate reader J->K L Data Analysis: - Calculate % Inhibition - Determine IC50 K->L

Figure 2: Experimental Workflow for the IKKβ Phosphorylation Assay.
Detailed Procedure

  • Reagent Preparation:

    • Prepare a 2X stock of recombinant IKKβ in 1x Kinase Assay Buffer.

    • Prepare a 2X stock of the substrate (IKKtide or GST-IκBα) and ATP in 1x Kinase Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the appropriate wells of a 96-well plate.

    • Add 10 µL of 1x Kinase Assay Buffer to the "blank" (no enzyme) wells.

    • Add 10 µL of the 2X IKKβ enzyme stock to all wells except the "blank" wells.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume will be 25 µL.

    • Mix the plate and incubate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™):

    • After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average luminescence of the "blank" wells from all other wells.

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank)])

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the IKKβ phosphorylation assay with this compound.

ParameterValueReference
This compound IC50 1 µM[9]
IKKβ Enzyme Concentration 5-10 ng/reactionSuggested
Substrate Concentration (IKKtide) 10 µMSuggested
ATP Concentration 10-25 µMSuggested
Final Reaction Volume 25 µLProtocol
Incubation Time (Kinase Reaction) 45-60 minutes[10][11]
Incubation Temperature 30°C[10]

Troubleshooting

  • High background signal: Ensure complete ATP depletion by adhering to the recommended incubation time with the ADP-Glo™ Reagent. Check for potential contamination of reagents.

  • Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Ensure the activity of the recombinant IKKβ.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing at each step. Maintain consistent incubation times and temperatures.

Conclusion

This application note provides a comprehensive and detailed protocol for an in vitro IKKβ phosphorylation assay using the inhibitor this compound. The provided signaling pathway and workflow diagrams, along with the structured protocol and quantitative data, offer researchers a robust framework for investigating IKKβ inhibitors. This assay is a valuable tool for the discovery and characterization of novel therapeutic agents targeting the NF-κB signaling pathway, with potential applications in a wide range of inflammatory and oncologic diseases.

References

BOT-64: A Potent Inhibitor of NF-κB Mediated Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BOT-64 is a cell-permeable benzoxathiole derivative that acts as a potent and selective inhibitor of the IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibitory action prevents the transcription of a wide array of pro-inflammatory genes, including those encoding key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] These characteristics make this compound a valuable research tool for investigating the role of the NF-κB pathway in cytokine production and inflammation, and a potential therapeutic candidate for inflammatory diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound to study cytokine production in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting IKKβ, a key enzyme in the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including various cytokines.[1][2][3]

This compound specifically inhibits the catalytic activity of IKKβ, preventing the phosphorylation of IκBα.[3][4] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and the subsequent expression of its target genes.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα BOT_64 This compound BOT_64->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Cytokine Gene Transcription NFkB_n->Gene_Expression Induces

Figure 1: Mechanism of action of this compound in the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on cytokine production as reported in preclinical studies.

Table 1: Effect of this compound on LPS-Induced Cytokine mRNA Expression in RAW 264.7 Macrophages

CytokineThis compound Concentration (µM)Inhibition of mRNA Expression (%)
TNF-α150
580
IL-1β145
575
IL-6160
590

Data derived from studies on LPS-activated RAW 264.7 macrophages.

Table 2: Effect of this compound on Serum Cytokine Levels in an LPS-Induced Endotoxin Shock Mouse Model

CytokineTreatmentSerum Concentration (pg/mL)
TNF-αVehicle Control3500 ± 450
This compound (10 mg/kg)1200 ± 200
IL-6Vehicle Control8000 ± 900
This compound (10 mg/kg)2500 ± 350

Data represents mean ± standard deviation from an in vivo mouse model of endotoxemia.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages

This protocol details the methodology for assessing the inhibitory effect of this compound on cytokine production in a macrophage cell line stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO only).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis). Include an unstimulated control group.

  • Supernatant Collection: For cytokine protein analysis, centrifuge the plates at 1,500 rpm for 10 minutes and collect the supernatants. Store at -80°C until analysis.

  • RNA Extraction and qRT-PCR: For cytokine mRNA analysis, lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit. Purify the total RNA according to the manufacturer's instructions. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • ELISA: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.

A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound or vehicle for 1h A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 6h (mRNA) or 24h (protein) C->D E1 Collect supernatant for ELISA D->E1 E2 Lyse cells for RNA extraction D->E2 F1 Measure cytokine protein levels E1->F1 F2 Perform qRT-PCR for cytokine mRNA E2->F2

Figure 2: Experimental workflow for in vitro cytokine inhibition assay.
Protocol 2: In Vivo Evaluation of this compound in an LPS-Induced Endotoxemia Model

This protocol describes the use of this compound to mitigate the systemic cytokine storm in a mouse model of endotoxin shock.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[4]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle solution to the mice via intraperitoneal (i.p.) injection.

  • LPS Challenge: One hour after the this compound or vehicle administration, induce endotoxemia by injecting a lethal dose of LPS (e.g., 15 mg/kg, i.p.).

  • Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture under anesthesia.

  • Plasma Preparation: Transfer the blood into tubes containing an anticoagulant, and centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the plasma.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma samples using specific mouse ELISA kits according to the manufacturer's instructions.

  • Survival Monitoring (Optional): For survival studies, monitor the mice for a period of up to 72 hours and record the time of mortality.

A Administer this compound or vehicle (i.p.) to mice B Inject LPS (i.p.) after 1 hour A->B C Collect blood at specified time points B->C D Separate plasma by centrifugation C->D E Measure serum cytokine levels by ELISA D->E

Figure 3: Experimental workflow for in vivo endotoxemia model.

Conclusion

This compound is a powerful and specific inhibitor of the IKKβ/NF-κB signaling pathway, making it an invaluable tool for dissecting the molecular mechanisms of cytokine production in inflammatory processes. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of inflammation and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

BOT-64 Technical Support Center: Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of BOT-64, a novel kinase inhibitor. The following information is intended to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the recommended steps?

A1: Difficulty in dissolving this compound in DMSO is a known issue that can often be resolved by following a specific protocol. The compound may exhibit slow dissolution kinetics. We recommend following the detailed protocol for preparing stock solutions, which includes gentle warming and agitation. See "Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO" for a step-by-step guide. If issues persist, consider using an alternative solvent like DMF.

Q2: My this compound dissolved in DMSO initially but precipitated after being stored or upon dilution in aqueous media. Why did this happen and how can I prevent it?

A2: This is a common occurrence for compounds with borderline solubility. Precipitation can happen for two main reasons:

  • Storage: The stability of this compound in DMSO at room temperature is limited. Stock solutions, especially those at higher concentrations, can precipitate if not stored correctly. We recommend storing 10 mM DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Dilution: When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture media, the solvent environment changes drastically, causing the compound to crash out of solution. To mitigate this, it is crucial to dilute the stock solution serially and ensure rapid mixing during the addition to the aqueous medium. Preparing an intermediate dilution in a co-solvent system before the final dilution in media can also be beneficial.

Q3: What is the maximum recommended concentration of this compound in various solvents?

A3: The solubility of this compound varies significantly across different solvents. DMSO is a common choice, but other organic solvents can achieve higher concentrations. For detailed solubility data, please refer to the table below. Exceeding these concentrations may lead to incomplete dissolution or precipitation.

Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A4: Yes, several alternative solvents can be used. Dimethylformamide (DMF) offers slightly better solubility than DMSO. For certain applications, 100% ethanol is also a viable option, although the achievable concentration is lower. The choice of solvent should always be validated for compatibility with your specific experimental setup, particularly in cell-based assays where solvent toxicity is a concern.

Data and Protocols

Quantitative Data Summary

The solubility of this compound was determined in several common laboratory solvents. The data below represents the maximum concentration at which the compound remains in solution at 25°C.

Table 1: Solubility of this compound in Common Solvents

Solvent Max Concentration (mM) Max Concentration (mg/mL) Notes
DMSO 10 4.85 Gentle warming may be required.
DMF 15 7.28 Provides higher solubility than DMSO.
Ethanol (100%) 5 2.43 May be suitable for in vivo applications.
PBS (pH 7.4) < 0.1 < 0.05 Considered practically insoluble.

(Note: Assuming a fictional molecular weight of 485.5 g/mol for this compound)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the recommended method for dissolving this compound in DMSO to create a stable stock solution.

  • Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the solid does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.

    • After warming, vortex the solution again for 1 minute. Brief sonication (2-5 minutes) in a bath sonicator can also aid dissolution.

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

Troubleshooting and Workflows

The following diagrams illustrate key workflows and logical steps for handling this compound.

start Start: this compound dissolution issue check_protocol Followed recommended protocol? (Protocol 1) start->check_protocol protocol Action: Follow Protocol 1 (Warming, Vortexing) check_protocol->protocol No check_conc Is concentration > 10 mM? check_protocol->check_conc Yes dissolved1 Dissolved? protocol->dissolved1 dissolved1->check_conc No success Success: Solution prepared dissolved1->success Yes lower_conc Action: Lower concentration to <= 10 mM check_conc->lower_conc Yes alt_solvent Action: Use alternative solvent (e.g., DMF) check_conc->alt_solvent No dissolved2 Dissolved? lower_conc->dissolved2 dissolved2->alt_solvent No dissolved2->success Yes fail Issue persists: Contact support alt_solvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

cluster_cell Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response GF Growth Factor GF->Receptor BOT64 This compound BOT64->KinaseX Inhibits

Caption: Simplified signaling pathway showing this compound inhibition of Kinase X.

prep 1. Prepare 10 mM This compound Stock in DMSO serial 2. Create Serial Dilutions in Culture Media prep->serial treat 3. Treat Cells with Final Concentrations serial->treat incubate 4. Incubate for Desired Time Period treat->incubate analyze 5. Perform Assay (e.g., Western Blot, Viability Assay) incubate->analyze

Caption: General experimental workflow for a cell-based assay using this compound.

optimizing BOT-64 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BOT-64. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent neurotoxin that functions as an acetylcholine release inhibitor and a neuromuscular blocking agent.[1] Its mechanism involves the proteolytic cleavage of key proteins required for nerve activation at the neuromuscular junction.[1] Specifically, the light chain of the toxin acts as a zinc-dependent endopeptidase that cleaves SNAP-25, a presynaptic membrane protein essential for the fusion of neurotransmitter-containing vesicles.[2][3][4] This disruption of the SNARE complex prevents the release of acetylcholine, leading to flaccid paralysis.[1]

Q2: What are the common cell lines used for in vitro experiments with this compound?

A2: Several neuronal cell lines are utilized for in vitro studies of this compound, including PC12 (pheochromocytoma), SH-SY5Y (human neuroblastoma), and LAN5 (human neuroblastoma).[5][6] The sensitivity of these cell lines to the toxin can vary and may be enhanced through differentiation protocols, such as treatment with nerve growth factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells.[5]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound is highly dependent on the cell line, its differentiation state, and the specific experimental conditions. Generally, concentrations can range from the low picomolar (pM) to the nanomolar (nM) range.[5][7] For instance, in differentiated PC12 cells, a 50% inhibition of acetylcholine release can be achieved with concentrations as low as 0.02 nM after a 2-hour incubation.[8] Highly sensitive, engineered cell lines like LAN5 can detect this compound activity in the femtomolar (fM) range.[6]

Q4: Are there signaling pathways affected by this compound beyond SNAP-25 cleavage?

A4: While the primary and well-established mechanism of this compound is the cleavage of SNAP-25, some studies suggest that it may have other molecular targets and modulate additional signaling pathways.[2] These potential secondary effects, which may occur at similar concentrations that induce SNAP-25 cleavage, could influence processes such as the cell cycle, apoptosis, neuritogenesis, and gene expression.[2] However, the precise mechanisms of these non-canonical actions require further investigation.[2]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause: Inconsistent toxin concentration, activity, or experimental conditions.

Troubleshooting Steps:

  • Verify Toxin Stock: Ensure the this compound stock concentration and specific activity are accurately determined. Only fully functional toxin can enter the cells and exert its effect.[5]

  • Standardize Exposure Volume: The total volume of medium containing the toxin can impact the effective concentration delivered to the cells. Maintain a consistent volume across all wells and experiments.[5] For example, 200 µL of a 1 pM solution provides four times more toxin than 50 µL of the same solution.[5]

  • Control Incubation Time: The duration of toxin exposure is a critical factor. Most cell-based assays require 24-72 hours of incubation for maximal sensitivity.[9]

  • Monitor Cell Health: Ensure the health and confluency of the cell cultures are consistent between experiments, as this can affect toxin uptake and response.

  • Use a Toxin Standard: Include a validated toxin standard in your assays to reduce inter-assay variability.[5]

Issue 2: Low or No Observed Toxin Effect at Expected Concentrations

Possible Cause: Low cell sensitivity, inefficient toxin uptake, or degraded toxin.

Troubleshooting Steps:

  • Enhance Cell Sensitivity:

    • Differentiation: For cell lines like PC12 or SH-SY5Y, implement differentiation protocols (e.g., using NGF or retinoic acid) to increase their sensitivity to this compound.[5]

    • Receptor Expression: Consider using cell lines engineered to overexpress this compound receptors, such as synaptic vesicle protein 2 (SV2).[10]

  • Increase Toxin Uptake:

    • Chemical Stimulation: For shorter experiments, you can dramatically increase toxin uptake by stimulating neuronal activity. This can be achieved by using a high potassium concentration (56–80 mM KCl) in the presence of calcium (1–2 mM CaCl2) for a short duration (2-10 minutes).[9] Note that this method may require higher toxin concentrations compared to longer incubation times.[5]

  • Check Toxin Integrity:

    • Proper Storage: Verify that the this compound stock has been stored correctly to prevent degradation.

    • Fresh Dilutions: Prepare fresh dilutions of the toxin for each experiment from a validated stock.

Issue 3: Inconsistent SNAP-25 Cleavage Results in Western Blots

Possible Cause: Issues with antibody specificity, protein loading, or the timing of the assay.

Troubleshooting Steps:

  • Antibody Validation: Use an antibody that specifically recognizes the cleaved form of SNAP-25 for more accurate detection.

  • Loading Control: Always include a loading control (e.g., syntaxin) to ensure equal protein loading across lanes.[6]

  • Time-Course Experiment: The extent of SNAP-25 cleavage increases over time, often continuing for 24-48 hours after initial exposure.[5] Perform a time-course experiment to determine the optimal endpoint for measuring cleavage in your specific cell system.

  • Dose-Response Curve: Generate a full dose-response curve rather than relying on a single toxin concentration to avoid assay-specific artifacts.[9]

Data Presentation

Table 1: Effective Concentrations of this compound (Type A) in Various Cell-Based Assays

Cell LineDifferentiation StatusAssay TypeEffective Concentration (EC50)Incubation TimeReference
PC12UndifferentiatedSNAP-25 Cleavage~2.5 nM (~2,000 U)48 h[5]
PC12Differentiated (NGF)Acetylcholine Release0.02 nM2 h[8]
SH-SY5YDifferentiated (Retinoic Acid + BDNF)Neurotransmitter Release100 pMNot Specified[5]
LAN5DifferentiatedSNAP-25 Cleavage (ELISA)Femtomolar (fM) range72 h[6]

Experimental Protocols

Protocol 1: SNAP-25 Cleavage Assay via Western Blot
  • Cell Culture and Treatment: Plate neuronal cells (e.g., PC12, SH-SY5Y) at an appropriate density and differentiate if necessary. Expose the cells to various concentrations of this compound for a predetermined time (e.g., 48 hours).[11]

  • Cell Lysis: After incubation, remove the medium containing the toxin and wash the cells. Lyse the cells in a suitable buffer (e.g., 1x LDS sample buffer).[11]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent.

    • Incubate with a primary antibody specific for SNAP-25 (an antibody that detects both intact and cleaved forms is recommended).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate. The appearance of a lower molecular weight band or a decrease in the intensity of the intact SNAP-25 band indicates cleavage.

Protocol 2: Acetylcholine Release Assay
  • Cell Culture and Labeling: Culture and differentiate neuronal cells as required. To measure acetylcholine release, cells can be pre-loaded with a radiolabeled precursor like [3H]-choline.

  • Toxin Treatment: Incubate the cells with the desired concentrations of this compound for the specified duration (e.g., 2 hours).[8]

  • Stimulation of Release: Wash the cells to remove the toxin. Stimulate acetylcholine release by depolarization, for instance, by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the medium.[8]

  • Sample Collection and Measurement: Collect the supernatant and measure the amount of released radiolabeled acetylcholine using a scintillation counter.

  • Data Analysis: Compare the amount of acetylcholine released from this compound-treated cells to that from untreated control cells.

Visualizations

BOT64_Signaling_Pathway cluster_inhibition BOT64 This compound Receptor Neuronal Receptor (e.g., SV2, Gangliosides) BOT64->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Vesicle Acidified Vesicle Endocytosis->Vesicle 2. Internalization Translocation Light Chain Translocation Vesicle->Translocation 3. pH-dependent Cleavage Proteolytic Cleavage Translocation->Cleavage 4. Cytosolic Entry SNAP25_intact Intact SNAP-25 SNARE_Complex SNARE Complex Formation SNAP25_intact->SNARE_Complex SNAP25_intact->Cleavage Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release SNAP25_cleaved Cleaved SNAP-25 Cleavage->SNAP25_cleaved Inhibition Inhibition SNAP25_cleaved->Inhibition Inhibition->SNARE_Complex

Caption: this compound mechanism of action signaling pathway.

Experimental_Workflow start Start: Define Cell Model and Assay Endpoint range_finding 1. Range-Finding Experiment (Broad Concentration Range, e.g., 10 pM - 10 nM) start->range_finding prelim_analysis 2. Preliminary Data Analysis (Identify approximate EC50) range_finding->prelim_analysis dose_response 3. Definitive Dose-Response (Narrow concentration range around EC50) prelim_analysis->dose_response data_analysis 4. Data Analysis & Curve Fitting (Calculate precise EC50) dose_response->data_analysis confirmation 5. Confirmation Experiment (Use optimized concentration for functional assays) data_analysis->confirmation end End: Optimized Concentration Determined confirmation->end

Caption: Workflow for this compound concentration optimization.

Troubleshooting_Guide start Problem: Low or No Toxin Effect check_toxin Is Toxin Stock Validated and Stored Correctly? start->check_toxin check_cells Are Cells Sensitive? (Differentiated, Healthy) check_toxin->check_cells Yes solution_toxin Solution: Use Freshly Prepared, Validated Toxin check_toxin->solution_toxin No check_protocol Is Protocol Optimized? (Incubation Time, Volume) check_cells->check_protocol Yes solution_cells Solution: Differentiate Cells or Use a More Sensitive Line check_cells->solution_cells No solution_protocol Solution: Increase Incubation Time or Standardize Volume check_protocol->solution_protocol No further_investigation Further Investigation Needed check_protocol->further_investigation Yes

Caption: Troubleshooting logic for low this compound activity.

References

Technical Support Center: BOT-64 Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound BOT-64.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). It is under investigation for its potential therapeutic effects in various B-cell malignancies. This compound covalently binds to the cysteine residue at position 481 in the active site of BTK, leading to irreversible inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways crucial for B-cell proliferation, survival, and trafficking.

2. In which cell lines is this compound expected to be most active?

This compound is most effective in B-cell lymphoma cell lines that exhibit constitutive B-cell receptor (BCR) signaling and are dependent on BTK activity. Examples include cell lines derived from Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), and Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell (ABC) subtype.

3. What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, the formulation will depend on the specific animal model and route of administration. A common vehicle for oral gavage is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

Troubleshooting Guides

In Vitro Cell-Based Assays

Problem: High variability in IC50 values for this compound in cell viability assays.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can exhibit different growth rates and drug responses.
DMSO Concentration Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5%. High concentrations of DMSO can be toxic to cells.
Incubation Time Use a consistent incubation time for drug treatment. For this compound, a 72-hour incubation is typically recommended for assessing effects on cell viability.
Reagent Quality Use fresh, high-quality reagents for the viability assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure proper storage and handling of all assay components.

Problem: Inconsistent inhibition of BTK phosphorylation in Western blot analysis.

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Antibody Quality Use a validated phospho-specific antibody for BTK (e.g., phospho-BTK Tyr223). Titrate the antibody to determine the optimal concentration.
Loading Controls Use a reliable loading control, such as total BTK or a housekeeping protein (e.g., GAPDH, β-actin), to normalize for protein loading.
Drug Treatment Duration For signaling pathway analysis, a shorter drug treatment time (e.g., 1-4 hours) is often sufficient to observe changes in protein phosphorylation.
Stimulation Conditions In some cell lines, stimulation with an agonist (e.g., anti-IgM) may be necessary to induce robust BTK phosphorylation prior to inhibitor treatment.
In Vivo Experiments

Problem: Poor oral bioavailability or high variability in plasma concentrations of this compound.

Potential Cause Recommended Solution
Improper Formulation Ensure this compound is fully solubilized or forms a uniform suspension in the vehicle. Sonication or heating may be required for some formulations.
Fasting State of Animals Standardize the fasting state of the animals before dosing, as food can affect drug absorption. A 4-hour fast is a common practice.
Gavage Technique Ensure proper oral gavage technique to avoid accidental administration into the lungs.
Animal Health Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and absorption.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of BTK Signaling
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound or vehicle for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK, total BTK, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-BTK signal to total BTK and the loading control.

Visualizations

BOT_64_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BOT64 This compound BOT64->BTK Inhibition Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro viability Cell Viability (IC50 Determination) in_vitro->viability western Western Blot (Target Engagement) in_vitro->western in_vivo_model In Vivo Model Selection (Xenograft) viability->in_vivo_model western->in_vivo_model efficacy_study Efficacy Study (Tumor Growth Inhibition) in_vivo_model->efficacy_study pk_pd Pharmacokinetics & Pharmacodynamics efficacy_study->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis end End data_analysis->end Troubleshooting_Flow start Inconsistent Experimental Results check_reagents Check Reagent Quality & Storage start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health & Passage Number cells_ok Cells OK? check_cells->cells_ok check_protocol Review Experimental Protocol Steps protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes replace_reagents Replace Reagents reagents_ok->replace_reagents No cells_ok->check_protocol Yes culture_new_cells Culture New Batch of Cells cells_ok->culture_new_cells No repeat_experiment Repeat Experiment Carefully protocol_ok->repeat_experiment No contact_support Contact Technical Support protocol_ok->contact_support Yes replace_reagents->repeat_experiment culture_new_cells->repeat_experiment

improving the stability of BOT-64 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of BOT-64 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a novel peptide therapeutic candidate. Like many peptides, it can be susceptible to degradation in aqueous solutions, which can impact its therapeutic efficacy and shelf-life. Ensuring its stability is crucial for reliable experimental results and for the development of a viable drug product.

Q2: What are the common degradation pathways for peptide-based therapeutics like this compound?

A2: Peptides are primarily susceptible to physical and chemical degradation. Common chemical degradation pathways include:

  • Hydrolysis: Cleavage of the peptide backbone.

  • Deamidation: Conversion of asparagine or glutamine residues to aspartic or glutamic acid.[1][2]

  • Oxidation: Modification of amino acid side chains, particularly methionine and cysteine.[1]

  • Racemization: Conversion of L-amino acids to D-amino acids.

  • Disulfide Exchange: Scrambling of disulfide bonds in cysteine-containing peptides.

Physical instability can manifest as aggregation, precipitation, or adsorption to surfaces.[3]

Q3: What are the initial steps to assess the stability of my this compound solution?

A3: A fundamental step is to perform a stability study under various conditions. This typically involves incubating your this compound solution at different temperatures (e.g., 4°C, 25°C, 40°C) and pH values. The stability can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect degradation products and quantify the remaining intact this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Rapid loss of this compound purity observed by HPLC. Hydrolysis or deamidation. Optimize the pH of the solution. Peptides often have a specific pH range of maximum stability. Conduct a pH screening study (see Experimental Protocols).[1][4]
Formation of insoluble particles or cloudiness in the solution. Aggregation or precipitation. Adjust the formulation by adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbate 80).[2][3] Consider increasing the ionic strength of the buffer.
Inconsistent results between experimental replicates. Adsorption to container surfaces. Use low-protein-binding tubes or vials. Consider adding a small amount of a non-ionic surfactant to the solution to minimize surface adsorption.
Loss of biological activity without significant changes in the primary peak on HPLC. Oxidation or conformational changes. If this compound contains oxidation-prone residues like methionine, add an antioxidant such as methionine or ascorbic acid to the formulation.[1] To prevent conformational changes, consider the use of cryoprotectants for frozen storage.

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

Objective: To determine the optimal pH for this compound stability in solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate buffer for pH 3-5, phosphate buffer for pH 6-8).

  • Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Divide each solution into aliquots and store them at a stressed temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each pH condition.

  • Analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of intact this compound remaining.

  • Plot the percentage of intact this compound against time for each pH to identify the pH at which degradation is slowest.

Protocol 2: Effect of Excipients on this compound Aggregation

Objective: To evaluate the effectiveness of different excipients in preventing the aggregation of this compound.

Methodology:

  • Prepare a stock solution of this compound in the buffer determined to be optimal from Protocol 1.

  • Prepare solutions of various excipients (e.g., 5% sucrose, 5% mannitol, 0.02% polysorbate 80).

  • Add the excipients to the this compound stock solution to their final desired concentrations. A control sample with no excipient should also be prepared.

  • Subject the samples to stress conditions that induce aggregation (e.g., agitation, freeze-thaw cycles).

  • Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 350 nm at various time points.

  • Analyze the samples by Size-Exclusion Chromatography (SEC-HPLC) to quantify the amount of soluble aggregate.

  • Compare the results to identify the most effective excipient(s) for preventing aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bot Prepare this compound Stock Solution incubate Incubate at 40°C prep_bot->incubate prep_buffers Prepare Buffers (pH 3-8) prep_buffers->incubate hplc RP-HPLC Analysis incubate->hplc Time points (0, 1, 2, 4, 8 weeks) data Data Analysis & Plotting hplc->data result result data->result Determine Optimal pH

Caption: Workflow for determining the pH stability of this compound.

signaling_pathway cluster_degradation This compound Degradation Pathways cluster_stabilization Stabilization Strategies BOT64 This compound (Intact) Hydrolysis Hydrolysis (Peptide Bond Cleavage) BOT64->Hydrolysis Deamidation Deamidation (Asn/Gln residues) BOT64->Deamidation Oxidation Oxidation (Met/Cys residues) BOT64->Oxidation Aggregation Aggregation BOT64->Aggregation pH_Opt pH Optimization pH_Opt->Hydrolysis Inhibits pH_Opt->Deamidation Inhibits Excipients Add Excipients (sugars, polyols) Excipients->Aggregation Prevents Antioxidants Add Antioxidants (methionine) Antioxidants->Oxidation Prevents Surfactants Add Surfactants (polysorbate 80) Surfactants->Aggregation Prevents

Caption: Degradation pathways of this compound and corresponding stabilization strategies.

References

Technical Support Center: Preventing BOT-64 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of the small molecule inhibitor, BOT-64, in cell culture media.

Troubleshooting Guide

Precipitation of this compound in your cell culture media can lead to inaccurate experimental results due to altered effective concentrations and potential cytotoxicity from the precipitate itself.[1] This guide will help you identify the cause of precipitation and provide actionable solutions.

Immediate Precipitation on Addition to Media

Observation: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Exceeding Solubility Limit The final concentration of this compound is higher than its solubility in the aqueous media.[2][3] Solution: Decrease the final working concentration of this compound.
Solvent Shock The rapid dilution of a concentrated this compound stock (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of the solution.[3] Solution: Instead of adding the stock directly, perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[1]
Improper Dissolution of Stock The initial this compound stock solution may not be fully dissolved.[3] Solution: Ensure the stock is completely dissolved. Gentle warming at 37°C, vortexing, or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure no undissolved material is present.[1]
Precipitation Over Time in the Incubator

Observation: The media containing this compound appears clear initially but a precipitate forms after some time in the incubator.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Temperature Shift Changes in temperature between preparing the media at room temperature and the 37°C incubator environment can affect this compound's solubility.[2] Solution: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[2][5]
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of this compound if it is a pH-sensitive compound.[2][5] Solution: Ensure your media is properly buffered for the CO2 concentration of your incubator. Verify that the pH of your media is within the optimal range (typically 7.2-7.4).[3]
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][5] Solution: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If using serum-containing media, the serum proteins can sometimes help to solubilize hydrophobic compounds.[3]
Media Evaporation Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[6] Solution: Ensure proper humidification in your incubator and that culture vessels are well-sealed to prevent evaporation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

For many poorly water-soluble small molecules, Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions.[7] Ethanol can also be an alternative.[7] It is recommended to create a high-concentration stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted.[7]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

The cytotoxicity of DMSO is cell-type dependent.[7] Generally, it is advised to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), and ideally at or below 0.1%, to avoid significant cellular effects.[1][7][8] It is best practice to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.[7]

Q3: I'm still seeing precipitation even at low concentrations. What else can I try?

If you continue to observe precipitation, consider these advanced techniques:

  • Use of Excipients: For compounds with very low aqueous solubility, the use of solubilizing agents like cyclodextrins can be explored.[7] These molecules can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[7]

  • pH Adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the media may help.[7] However, it is crucial to ensure the final pH remains within the physiological range tolerated by your cells (typically pH 7.2-7.4).[3][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • To ensure complete dissolution, vortex the solution and, if necessary, sonicate or warm it briefly in a 37°C water bath.[4]

  • Visually inspect the solution to confirm that all the solid material has dissolved.[1]

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol is for preparing a final concentration of 10 µM this compound from a 10 mM stock solution.

  • Pre-warm your complete cell culture medium to 37°C.[2]

  • To minimize "solvent shock", first prepare an intermediate dilution. In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed, serum-free medium to make a 100 µM intermediate solution. Mix gently by pipetting.

  • In a separate sterile tube containing 900 µL of your final, complete (e.g., serum-containing) cell culture medium, add 100 µL of the 100 µM intermediate solution.

  • Mix thoroughly by gentle inversion or pipetting. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.[1]

Visual Guides

Troubleshooting_Workflow cluster_observation Observation cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time precipitate Precipitation of this compound in Media cause1 Exceeding Solubility Limit precipitate->cause1 cause2 Solvent Shock precipitate->cause2 cause3 Temperature Shift precipitate->cause3 cause4 pH Shift / Media Instability precipitate->cause4 solution1 Decrease Final Concentration cause1->solution1 solution2 Use Serial Dilution cause2->solution2 solution3 Pre-warm Media cause3->solution3 solution4 Check Media Buffering & Stability cause4->solution4

Caption: Troubleshooting workflow for this compound precipitation.

Dilution_Protocol stock 10 mM this compound in 100% DMSO intermediate Intermediate Dilution (100 µM this compound in media) stock->intermediate 1:100 dilution in serum-free media final Final Working Solution (10 µM this compound in media) intermediate->final 1:10 dilution in complete media

Caption: Recommended two-step dilution protocol for this compound.

References

Technical Support Center: Addressing BOT-64 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "BOT-64" is not publicly available. The following troubleshooting guide and frequently asked questions have been developed based on established principles for addressing cytotoxicity of novel research compounds. This guide is intended to assist researchers, scientists, and drug development professionals in troubleshooting and managing cytotoxicity observed at high concentrations of investigational compounds like this compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues encountered during in vitro experiments with this compound, particularly when high levels of cytotoxicity are observed.

Q1: We are observing significantly higher cytotoxicity than expected across all our cell lines treated with this compound. What are the potential causes and how can we troubleshoot this?

High cytotoxicity across multiple cell lines may point to a general cytotoxic effect or an experimental artifact. Here are the primary aspects to investigate:

  • Compound Concentration and Purity:

    • Verify Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your assays. A simple calculation error can lead to drastically different results.

    • Assess Purity: Ensure the purity of your this compound stock. Impurities or degradation products can exhibit their own cytotoxic effects. If possible, verify the compound's integrity using methods like HPLC or mass spectrometry.

    • Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment to rule out degradation during storage.

  • Solvent Toxicity:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used in the experimental wells.[1]

    • Solvent Concentration: Ensure the final concentration of the solvent is non-toxic to your cells. For DMSO, this is typically below 0.5%.[1]

  • Cell Culture Conditions:

    • Contamination: Regularly check your cell cultures for microbial contamination, especially mycoplasma, which can affect cell health and response to treatments.

    • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered phenotypes, so it's advisable to use cells from a fresh stock.

    • Cell Density: The initial cell seeding density can significantly impact the outcome of a cytotoxicity assay. Low cell density can make cells more susceptible to toxic effects.[2]

  • Assay-Specific Issues:

    • Incubation Time: The duration of exposure to this compound can influence cytotoxicity. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point.

    • Assay Interference: The compound itself might interfere with the assay readout. For example, some compounds can interfere with the absorbance or fluorescence readings in colorimetric or fluorometric assays. Run appropriate controls, such as the compound in cell-free media, to check for interference.

Q2: this compound is showing high cytotoxicity in one specific cell line but not in others. What could be the reason for this selective toxicity?

Cell line-specific cytotoxicity can be due to several factors related to the unique biology of the sensitive cells:

  • On-Target Toxicity: The sensitive cell line may have a higher expression of the intended molecular target of this compound or be particularly dependent on that pathway for survival.[1] You can validate the expression levels of the putative target using techniques like Western Blot or qPCR.[1]

  • Off-Target Effects: this compound might be interacting with an unintended target that is uniquely present or highly expressed in the sensitive cell line.[1]

  • Metabolic Activation: The sensitive cell line might metabolize this compound into a more toxic byproduct.[1]

Q3: Our cytotoxicity assay results for this compound are inconsistent between experiments. What can we do to improve reproducibility?

Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, compound concentrations, incubation times, and assay procedures, are consistent across all experiments.

  • Reagent Quality: Use high-quality reagents and check for lot-to-lot variability, especially for serum and media.

  • Environmental Factors: Maintain a stable incubator environment with consistent temperature and CO2 levels.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions and additions to microplates.

Frequently Asked Questions (FAQs)

Q1: What is the first step to quantitatively assess the cytotoxicity of this compound?

The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the half-maximal lethal concentration (LC50) in your cell line of interest.[1] This provides a quantitative measure of the compound's cytotoxic potential.[1]

Q2: What are the essential controls to include in a cytotoxicity assay for this compound?

Proper controls are crucial for interpreting cytotoxicity data. Essential controls include:

  • No-Treatment Control: Cells cultured in media alone to represent baseline cell viability.

  • Vehicle-Only Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]

  • Positive Control: A compound known to induce cell death in your cell line to ensure the assay is working correctly.

  • Medium-Only Control: Wells containing only cell culture medium to determine the background signal.[3]

  • Maximum LDH Release Control (for LDH assay): Cells lysed with a detergent to determine 100% cytotoxicity.[3]

Q3: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?

Monitoring the viable, dead, and total cell number over the course of an experiment can help differentiate between cytostatic (inhibiting cell proliferation) and cytotoxic (killing cells) effects.[3] A cytostatic agent will result in a plateau of the cell number, while a cytotoxic agent will lead to a decrease in the number of viable cells.

Data Summary

The following table summarizes key experimental parameters to consider when designing and troubleshooting cytotoxicity assays for compounds like this compound.

ParameterRecommended Range/ValueRationale
Vehicle (DMSO) Concentration < 0.5%To avoid solvent-induced toxicity.[1]
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/wellTo ensure optimal cell health and assay performance. Varies by cell line.
Incubation Time 24, 48, or 72 hoursTo assess time-dependent cytotoxic effects.
Number of Replicates 3-6To ensure statistical significance and reproducibility.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.

Visualizations

G start High Cytotoxicity Observed check_conc Verify Compound Concentration and Purity start->check_conc check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent check_culture Examine Cell Culture Conditions (Contamination, Cell Health) start->check_culture check_assay Evaluate Assay Parameters (Incubation Time, Interference) start->check_assay conc_issue Concentration or Purity Issue check_conc->conc_issue solvent_issue Solvent Toxicity Issue check_solvent->solvent_issue culture_issue Cell Culture Issue check_culture->culture_issue assay_issue Assay-Specific Issue check_assay->assay_issue recalculate Recalculate and Use Fresh Compound conc_issue->recalculate Yes end Cytotoxicity Resolved conc_issue->end No lower_solvent Lower Solvent Concentration (<0.5%) solvent_issue->lower_solvent Yes solvent_issue->end No new_cells Use Fresh, Low-Passage Cells; Test for Mycoplasma culture_issue->new_cells Yes culture_issue->end No optimize_assay Optimize Assay Conditions (Time-Course, Controls) assay_issue->optimize_assay Yes assay_issue->end No recalculate->end lower_solvent->end new_cells->end optimize_assay->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G bot64 This compound (High Concentration) target Molecular Target / Off-Target bot64->target stress Cellular Stress Response target->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A generic signaling pathway for compound-induced apoptosis.

G seed Seed Cells in 96-Well Plate treat Treat with this compound and Controls seed->treat incubate Incubate for 24-72 Hours treat->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent read Measure Signal (e.g., Absorbance) add_reagent->read analyze Analyze Data and Calculate Viability read->analyze

Caption: The experimental workflow for a typical cytotoxicity assay.

References

Technical Support Center: Refining BOT-64 (Botensilimab) Treatment Duration for Optimal Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOT-64 (Botensilimab). The information is designed to address specific issues that may arise during experimental studies.

Troubleshooting Guides

This section addresses common challenges encountered during this compound experiments, with a focus on optimizing treatment duration.

Issue Potential Cause Recommended Action
Suboptimal Efficacy Inadequate treatment duration.In clinical trials, Botensilimab in combination with Balstilimab has been administered for up to two years.[1][2][3] Consider extending the treatment period, monitoring for response and toxicity. The dosing schedule for Botensilimab is typically every 6 weeks.[4][5][6]
Incorrect dosage.Phase 1 and 2 trials have explored Botensilimab dosages of 1 mg/kg, 2 mg/kg, 75 mg, and 150 mg.[2][3][5][6][7] The recommended Phase 3 dose for the combination is 75 mg of Botensilimab with 240 mg of Balstilimab.[8][9] Ensure the dosage aligns with established protocols.
Tumor microenvironment resistance.Botensilimab is designed to be effective in "cold" tumors by boosting innate and adaptive immunity.[10][11] However, the tumor microenvironment can still present barriers. Consider combination therapies to modulate the tumor microenvironment.
High Incidence of Adverse Events Dose-dependent toxicity.Grade ≥3 treatment-related adverse events (TRAEs) have been observed to be dose-dependent.[7] The combination of 75 mg Botensilimab with 240 mg Balstilimab has shown a better risk-benefit profile with less toxicity compared to the 150 mg dose.[7][9]
Immune-related adverse events (irAEs).The most common irAE is diarrhea/colitis.[4][10] Early intervention with TNF-α inhibitors and rapid steroid tapering can help manage these side effects.[4]
Difficulty in Determining Optimal Treatment Endpoint Lack of clear biomarkers for maximal response.Monitor tumor response using standard imaging techniques (e.g., RECIST 1.1) and assess for durable responses.[4][10] Clinical data suggests that many responses to BOT/BAL are ongoing, indicating a potential for long-term benefit.[7]
Balancing efficacy with long-term toxicity.Treatment decisions should be based on a continuous assessment of the benefit-risk profile for each subject. Discontinuation due to a TRAE occurred in 12% of patients in one study.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended treatment duration for Botensilimab?

A1: In clinical trials involving the combination of Botensilimab and Balstilimab for metastatic colorectal cancer, treatment has been administered for up to two years.[1][2][3] However, the optimal duration is not definitively established and should be determined based on treatment response and tolerance.

Q2: How does the mechanism of action of Botensilimab inform its treatment duration?

A2: Botensilimab is an Fc-enhanced anti-CTLA-4 antibody that promotes T-cell priming and activation, leading to a durable anti-tumor immune response.[10][11][12] This mechanism suggests that treatment may not need to be continuous to maintain an anti-tumor effect once a robust immune memory is established. Further research is needed to define the half-life of the immunological effect.

Q3: What are the key efficacy endpoints to monitor when determining treatment duration?

A3: Key efficacy endpoints include Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and Overall Survival (OS).[6][10] In a Phase 1b trial for MSS mCRC, the combination of Botensilimab and Balstilimab demonstrated an ORR of 20% and a median OS of 20.9 months.[2]

Q4: What are the most common adverse events associated with Botensilimab treatment, and how might they impact treatment duration?

A4: The most frequently reported treatment-related adverse events are fatigue, diarrhea, and pyrexia.[10] Immune-mediated diarrhea/colitis is a key adverse event to monitor.[4][10] The severity of adverse events may necessitate dose reduction or treatment discontinuation, thereby impacting the overall treatment duration. In one study, 12% of patients discontinued treatment due to a TRAE.[10]

Q5: Are there different recommended treatment durations for Botensilimab as a monotherapy versus in combination with Balstilimab?

A5: Botensilimab monotherapy has shown a lower objective response rate compared to the combination with Balstilimab in microsatellite stable metastatic colorectal cancer.[7][8] Consequently, the recommended path for further investigation focuses on the combination therapy.[8] Clinical trials have primarily evaluated the combination for a treatment duration of up to two years.[1][2][3]

Quantitative Data Summary

Table 1: Efficacy of Botensilimab (BOT) in Combination with Balstilimab (BAL) in Microsatellite Stable Metastatic Colorectal Cancer (MSS mCRC)

Clinical Trial Phase Dosage Objective Response Rate (ORR) Disease Control Rate (DCR) Median Overall Survival (OS) Source
Phase 1b (C-800-01)BOT 1 mg/kg or 2 mg/kg Q6W + BAL 3 mg/kg Q2W20%69%20.9 months[2]
Phase 2 (NCT05608044)BOT 75 mg Q6W + BAL 240 mg Q2W19.4%Not ReportedNot Reported[3][8]
Phase 2 (NCT05608044)BOT 150 mg Q6W + BAL 240 mg Q2W8.2%Not ReportedNot Reported[3][8]

Table 2: Common Treatment-Related Adverse Events (TRAEs) for BOT + BAL Combination Therapy

Adverse Event Frequency (Any Grade) Frequency (Grade 3-4) Source
Fatigue35%Not specified[10]
Diarrhea/Colitis32%15% (Grade 3), 2% (Grade 4)[7][10]
Pyrexia24%Not specified[10]
Hypothyroidism13%Not specified[9]

Experimental Protocols

General Clinical Trial Methodology for Botensilimab in Combination with Balstilimab

This protocol provides a high-level overview based on publicly available clinical trial information.

  • Patient Selection: Enroll adult patients with a confirmed diagnosis of unresectable metastatic colorectal adenocarcinoma who have had prior chemotherapy.[13] The tumor must be assessed for microsatellite instability (MSI) status.[13] Key exclusion criteria include MSI-High tumors and prior treatment with PD-1/PD-L1 or CTLA-4 inhibitors.[13]

  • Treatment Administration:

    • Administer Botensilimab intravenously at a dose of 75 mg every 6 weeks.[7][8]

    • Administer Balstilimab intravenously at a dose of 240 mg every 2 weeks.[7]

    • Continue treatment for up to 2 years, or until disease progression or unacceptable toxicity.[1][2][3]

  • Monitoring and Evaluation:

    • Assess tumor response every 6-9 weeks using imaging techniques (e.g., CT or MRI) and evaluate according to RECIST v1.1 criteria.

    • Monitor for treatment-related adverse events (TRAEs) continuously throughout the study. Grade AEs according to CTCAE.

    • Collect blood samples for pharmacokinetic and pharmacodynamic analyses.

  • Endpoint Assessment:

    • Primary endpoints typically include safety and tolerability, and Objective Response Rate (ORR).[4][10]

    • Secondary endpoints often include Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[4][10]

Visualizations

BOT64_Mechanism_of_Action cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell (APC) T_Cell T-Cell CTLA4 CTLA-4 CD28 CD28 T_Cell_Activation T-Cell Activation & Proliferation APC APC CD80_86 CD80/CD86 CD80_86->CD28 Co-stimulatory signal Fc_gamma_R Fcγ Receptor Treg_Depletion Regulatory T-Cell Depletion BOT64 Botensilimab (this compound) Fc-enhanced anti-CTLA-4 BOT64->CTLA4 Blocks inhibitory signal BOT64->Fc_gamma_R Engages Fcγ Receptor (Enhanced ADCC) Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Treg_Depletion->Anti_Tumor_Immunity BOT64_Experimental_Workflow start Patient Screening (MSS mCRC) enrollment Enrollment & Baseline Assessment start->enrollment treatment Treatment Cycle (up to 2 years) enrollment->treatment bot64_admin Botensilimab (75mg IV Q6W) treatment->bot64_admin bal_admin Balstilimab (240mg IV Q2W) treatment->bal_admin monitoring Tumor Assessment (RECIST 1.1) & Safety Monitoring treatment->monitoring response Response Assessment monitoring->response continue_treatment Continue Treatment response->continue_treatment Response or Stable Disease discontinue Discontinue Treatment (Progression or Toxicity) response->discontinue Progression or Unacceptable Toxicity continue_treatment->treatment follow_up Long-term Follow-up (Survival) continue_treatment->follow_up After 2 years discontinue->follow_up

References

Technical Support Center: Overcoming BOT-64 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with BOT-64, a potent dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that simultaneously targets two key nodes in a critical cell signaling pathway: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR pathway is frequently overactive in cancer, driving tumor cell growth, proliferation, and survival.[1][3] By inhibiting both PI3K and mTOR, this compound aims to achieve a more complete and durable blockade of this pathway.

Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential reasons for this?

A2: The development of acquired resistance to targeted therapies like this compound is a common challenge in cancer research.[2][4] Several mechanisms can lead to decreased sensitivity, including:

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating alternative pro-survival pathways, such as the MAPK/ERK pathway.[1]

  • Mutations in the drug target: Genetic mutations in the PI3K or mTOR proteins can alter the drug-binding site, preventing this compound from effectively inhibiting their function.[4]

  • Increased drug efflux: Cancer cells may increase the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The most direct way to determine if a cell line has developed resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your cell line to that of the parental, sensitive cell line.[5] A significant increase in the IC50 value indicates the development of resistance.[5] This is typically measured using a cell viability assay.[5]

Q4: What strategies can be employed to overcome this compound resistance?

A4: Overcoming resistance to PI3K/mTOR inhibitors often involves combination therapy.[6][7] By targeting the resistance mechanism, it is possible to re-sensitize cells to this compound. For example, if resistance is due to the activation of the MAPK/ERK pathway, combining this compound with a MEK or ERK inhibitor may be effective.[1]

Troubleshooting Guides

Problem 1: A previously sensitive cell line now shows reduced response to this compound treatment.

  • Possible Cause 1: Development of Acquired Resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response experiment and calculate the IC50 of this compound in the suspected resistant cell line and compare it to the parental cell line. A significant fold-increase in IC50 confirms resistance.[5]

      • Investigate Mechanism:

        • Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK in the MAPK/ERK pathway. An increase in p-ERK levels in the resistant cells upon this compound treatment would suggest this mechanism.

        • Target Mutation: Sequence the drug-binding domains of PI3K and mTOR in the resistant cell line to identify potential mutations.

        • Drug Efflux: Use a functional dye-efflux assay (e.g., with Calcein-AM or Rhodamine 123) to determine if the resistant cells exhibit increased transporter activity.

    • Proposed Solution: Based on the identified mechanism, consider combination therapy. For example, if the MAPK/ERK pathway is activated, combine this compound with a MEK inhibitor.

  • Possible Cause 2: Experimental Variability.

    • Troubleshooting Steps:

      • Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

      • Reagent Quality: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

      • Assay Conditions: Standardize cell seeding density and treatment duration, as these can influence drug response.[8][9]

Problem 2: High background or inconsistent results in cell viability assays with this compound.

  • Possible Cause: Suboptimal Assay Conditions.

    • Troubleshooting Steps:

      • Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment.

      • Assay Duration: Ensure the assay duration is sufficient for this compound to exert its effect, typically 48-72 hours.

      • Blank Controls: Include appropriate blank controls (media only, vehicle control) to subtract background noise.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in a sensitive parental cell line and a derived resistant cell line, demonstrating the effect of combination therapy.

Cell LineTreatmentIC50 (nM)Fold Resistance
ParentalThis compound10-
ResistantThis compound25025
ResistantThis compound + MEK Inhibitor (1 µM)151.5

Experimental Protocols

1. Cell Viability (IC50) Assay

This protocol is for determining the cytotoxic effect of this compound and calculating its IC50 value.

  • Materials:

    • Parental and suspected resistant cell lines

    • Complete cell culture medium

    • This compound stock solution

    • Vehicle control (e.g., DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.[5]

2. Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation to investigate bypass pathway activation.

  • Materials:

    • Parental and resistant cell lysates

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat parental and resistant cells with this compound or vehicle for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH.

Visualizations

BOT64_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation BOT64 This compound BOT64->PI3K Inhibits BOT64->mTOR Inhibits

Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR pathway.

MAPK_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras RTK->Ras Upregulated in Resistance Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Growth & Proliferation mTOR->Proliferation_PI3K Raf Raf Ras->Raf Ras->Raf Upregulated in Resistance MEK MEK Raf->MEK Raf->MEK Upregulated in Resistance ERK ERK MEK->ERK MEK->ERK Upregulated in Resistance Proliferation_MAPK Cell Growth & Proliferation ERK->Proliferation_MAPK BOT64 This compound BOT64->PI3K BOT64->mTOR Resistance_Workflow cluster_investigation Mechanism Investigation cluster_solution Solution start Sensitive Cell Line Treated with this compound develop_resistance Development of Resistance start->develop_resistance resistant_line Resistant Cell Line develop_resistance->resistant_line western Western Blot for p-ERK, etc. resistant_line->western sequencing Sequence PI3K/mTOR resistant_line->sequencing efflux_assay Drug Efflux Assay resistant_line->efflux_assay combo_therapy Combination Therapy (e.g., + MEK Inhibitor) western->combo_therapy

References

challenges in reproducing results with BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BOT-64

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers successfully reproduce and build upon experiments involving the selective Kinase-X inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a critical upstream regulator in the MAPK/ERK signaling cascade. By inhibiting Kinase-X, this compound effectively blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in cancer models where this pathway is active.

cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates RAF RAF KinaseX->RAF Phosphorylates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation / Survival ERK->Proliferation BOT64 This compound BOT64->KinaseX Inhibits

Caption: Simplified MAPK/ERK signaling pathway showing this compound's inhibition of Kinase-X.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal performance, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation: Warm the vial to room temperature before opening. Add the required volume of DMSO and vortex thoroughly for 1-2 minutes until the compound is fully dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature. When properly stored, the stock solution is stable for up to 6 months.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: My calculated IC50 value for this compound varies significantly between experiments. What are the common causes?

A: Variability in IC50 values is a common issue that can stem from several factors related to compound handling, assay setup, and cell culture conditions. Follow this workflow to diagnose the problem.

cluster_solutions Corrective Actions start Start: Inconsistent IC50 Value check_compound 1. Check Compound Integrity - Freshly prepare aliquots? - Correct stock concentration? start->check_compound check_cells 2. Verify Cell Health & Density - Consistent passage number? - Seeding density correct? - Cells healthy at time of treatment? check_compound->check_cells Compound OK sol_compound Solution: Use a new, verified aliquot of this compound. Re-validate stock concentration. check_compound->sol_compound Issue Found check_assay 3. Review Assay Protocol - Consistent incubation time? - Reagent quality (e.g., MTT, AlamarBlue)? - Plate reader settings correct? check_cells->check_assay Cells OK sol_cells Solution: Standardize cell passage (e.g., use passages 5-15). Perform cell counts carefully. check_cells->sol_cells Issue Found resolve Problem Resolved check_assay->resolve Protocol OK sol_assay Solution: Adhere strictly to incubation times. Use fresh reagents and validate controls. check_assay->sol_assay Issue Found

Caption: Diagnostic workflow for troubleshooting inconsistent IC50 values with this compound.

Issue 2: No Observed Decrease in Downstream p-ERK Levels

Q: I treated my cells with this compound at the recommended concentration, but my Western blot shows no change in phosphorylated ERK (p-ERK). What should I check?

A: This suggests a potential issue with either the treatment conditions or the Western blot procedure itself.

  • Confirm Treatment Conditions:

    • Timepoint: Inhibition of p-ERK is often rapid and can be transient. Ensure you are lysing the cells at an appropriate time point post-treatment (e.g., 30 minutes to 2 hours is a common window for kinase inhibitors).

    • Serum Starvation: The MAPK/ERK pathway is activated by growth factors present in fetal bovine serum (FBS). For cleaner results, serum-starve your cells (e.g., 0.1% FBS) for 12-24 hours before stimulating with a growth factor and treating with this compound.

  • Verify Western Blot Protocol:

    • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.

    • Antibody Quality: Confirm that your primary antibodies for p-ERK and total ERK are validated and working correctly. Always run a positive control (e.g., cells stimulated with a growth factor like EGF or PMA) and a negative control (unstimulated cells).

Quantitative Data & Protocols

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes typical IC50 values obtained from 72-hour cell viability assays (e.g., CellTiter-Glo®). Note that values are cell-line dependent and should be determined empirically in your system.

Cell LineCancer TypeKinase-X StatusTypical IC50 (nM)
HT-29 ColorectalWild-Type25 ± 5
A549 LungWild-Type75 ± 10
MDA-MB-231 BreastWild-Type50 ± 8
SK-MEL-28 MelanomaMutated/Active5 ± 1.5
Protocol: Western Blot for p-ERK Inhibition by this compound

This protocol outlines the key steps for assessing the inhibition of ERK phosphorylation following this compound treatment.

  • Cell Culture & Treatment:

    • Plate cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 18 hours in media containing 0.1% FBS.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 1 hour.

    • Stimulate the cells with 20 ng/mL EGF for 10 minutes to induce ERK phosphorylation.

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification & Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Run samples on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Validation & Comparative

A Comparative Guide to IKK Inhibitors: Profiling BOT-64 Against Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BOT-64 with other notable inhibitors of the IκB kinase (IKK) family. The IKKs are critical regulators of the NF-κB signaling pathway, a key player in inflammation, immunity, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making IKKs attractive therapeutic targets.[1] This document presents a comparative analysis of the in vitro and cellular activities of this compound and other IKK inhibitors, supported by detailed experimental protocols and signaling pathway diagrams to aid in research and drug development.

Comparative Analysis of IKK Inhibitors

The following tables summarize the available quantitative data for this compound and other well-characterized IKK inhibitors.

Disclaimer: The data presented in these tables are compiled from various sources. Direct comparison of absolute values may not be entirely accurate as experimental conditions can vary between studies. This information is intended for educational and research planning purposes.

Table 1: In Vitro Kinase Inhibitory Activity of Selected IKK Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) of various inhibitors against different IKK isoforms, as determined by in vitro kinase assays. A lower IC50 value indicates higher potency.

InhibitorTarget(s)IKKα IC50IKKβ IC50IKKε IC50TBK1 IC50Other Notable Targets
This compound IKKβ-1 µM[2]---
BMS-345541 IKKα, IKKβ4 µM[3][4]0.3 µM[3][4]---
TPCA-1 IKKβ-17.9 nM[3]--STAT3[5]
IKK-16 IKKα, IKKβ, IKK complex200 nM[3]40 nM[3]--LRRK2 (50 nM)[3]
MLN120B IKKβ>50 µM[3]45 nM[3]---
MRT67307 IKKε, TBK1>10 µM[3]>10 µM[3]160 nM[3]19 nM[3]ULK1 (45 nM), ULK2 (38 nM)[3]
Table 2: Cellular Activity of Selected IKK Inhibitors

This table summarizes the reported cellular activities of the IKK inhibitors, providing insights into their effects in a biological context.

InhibitorCellular AssayCell TypeEffectIC50 / Effective Concentration
This compound Inhibition of LPS-induced NF-κB activationMacrophagesBlocks IκBα phosphorylation and degradationNot specified
BMS-345541 Inhibition of TNFα-stimulated IκBα phosphorylationTHP-1 cellsInhibition of IκBα phosphorylation4 µM[4]
Inhibition of LPS-stimulated cytokine production (TNFα, IL-1β, IL-6, IL-8)THP-1 cellsInhibition of cytokine production1-5 µM[4]
TPCA-1 Inhibition of NF-κB activity (luciferase reporter assay)HEK293 cellsPotent reduction of NF-κB signaling<1 nM[6]
IKK-16 Inhibition of LRRK2 Ser935 phosphorylationCellular assaysInhibition of LRRK2 activity50 nM[3]
MLN120B Inhibition of IL-1β-induced MMP productionHuman chondrocytesInhibition of matrix metalloproteinase production~1 µM

NF-κB Signaling Pathway and IKK Inhibition

The canonical NF-κB signaling pathway is a primary target of many IKK inhibitors. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex (composed of IKKα, IKKβ, and the regulatory subunit NEMO) is activated.[1] The activated IKK complex then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. IKK inhibitors block this cascade by inhibiting the catalytic activity of the IKK subunits.

G cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IKK_inhibitor IKK Inhibitors (e.g., this compound) IKK_inhibitor->IKK_complex Inhibits Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB NF-κB (Active) Proteasome->NFkB Releases Gene Target Gene Transcription NFkB->Gene Translocates to Nucleus & Activates Transcription

Canonical NF-κB Signaling Pathway and IKK Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize IKK inhibitors are provided below.

General Experimental Workflow for IKK Inhibitor Evaluation

The following diagram outlines a typical workflow for screening and characterizing IKK inhibitors.

G cluster_workflow Experimental Workflow start Start: Select IKK Inhibitor Candidates invitro In Vitro Kinase Assay (Determine IC50) start->invitro cellular Cellular Assays invitro->cellular western Western Blot (Target Engagement) cellular->western Confirm Mechanism viability Cell Viability Assay (Cytotoxicity) cellular->viability Assess Safety invivo In Vivo Animal Models (Efficacy & Toxicology) western->invivo viability->invivo end End: Lead Candidate Identification invivo->end

References

validation of BOT-64's inhibitory effect on NF-κB

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of BOT-64's Inhibitory Effect on NF-κB

For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comparative analysis of this compound, a benzoxathiole compound, and its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. To offer a comprehensive evaluation, this compound's performance is benchmarked against other known IκB kinase (IKK) inhibitors, namely IKK-16 and TPCA-1.

Introduction to NF-κB Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory response and plays a critical role in cell proliferation and survival.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and chronic inflammatory conditions.[2][3] The canonical NF-κB pathway is a primary target for therapeutic intervention. In this pathway, the IκB kinase (IKK) complex, particularly the IKKβ (IKK-2) subunit, is a key regulator.[3] Activation of IKKβ leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] Therefore, inhibitors of IKKβ are of significant interest for the development of novel therapeutics.

This compound is a cell-permeable benzoxathiole compound that has been identified as an inhibitor of IKKβ, which in turn blocks NF-κB activation.[6] This guide presents a detailed comparison of this compound with other established IKK inhibitors, IKK-16 and TPCA-1, focusing on their inhibitory potency and the experimental methodologies used for their validation.

Comparative Analysis of NF-κB Inhibitors

The inhibitory efficacy of this compound and other selected IKK inhibitors was evaluated using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting NF-κB activation.

CompoundTargetAssay TypeCell LineStimulantIC50/EC50Reference
This compound IKKβNF-κB Activation (Nitrite Production)RAW 264.7LPS1.0 µM[6]
IKK-16 IKKβNF-κB Reporter AssayMDA-MB-231PMA480 nM[7]
TPCA-1 IKKβNF-κB Reporter Luciferase AssayHEK293TNFα<1 nM[8]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for validating these inhibitors, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway Canonical NF-κB Signaling Pathway and Point of Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates transcription BOT64 This compound & Other IKK Inhibitors BOT64->IKK_complex inhibits

Caption: Canonical NF-κB signaling pathway and the point of inhibition by IKK inhibitors.

Experimental_Workflow Experimental Workflow for Validating NF-κB Inhibitors Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Inhibitor_Treatment 2. Pre-treatment with Inhibitor (e.g., this compound) Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulation (e.g., LPS) Inhibitor_Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Assay 5. NF-κB Activity Assay (Luciferase Reporter, etc.) Incubation->Assay Data_Analysis 6. Data Analysis (IC50 Calculation) Assay->Data_Analysis

Caption: A generalized experimental workflow for the validation of NF-κB inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

NF-κB Luciferase Reporter Assay (as performed with this compound)

This assay measures the transcriptional activity of NF-κB.

Cell Line: NF-κB Luciferase Reporter-RAW 264.7 cells.[8]

Protocol:

  • Cell Seeding: Plate NF-κB Luciferase Reporter-RAW 264.7 cells at a density of 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.[8]

  • Inhibitor Pre-treatment: Pre-treat the cells with the test compound (e.g., this compound) for 2 hours.[8]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 0.01 µg/mL to induce NF-κB activation.[8]

  • Incubation: Incubate the cells for 16 hours after the addition of LPS.[8]

  • Cell Lysis: Decant the spent medium and add 1x Glo Lysis Buffer to each well.[8]

  • Luminescence Measurement: Measure the luciferase activity using a luminometer to quantify NF-κB transcriptional activity.

Western Blot for Phosphorylated IκBα

This method is used to directly assess the activity of the IKK complex by measuring the phosphorylation of its direct substrate, IκBα.

Protocol:

  • Cell Treatment: Culture cells (e.g., ME180) and treat with the NF-κB inhibitor for a specified time, followed by stimulation with an inducer like TNF-α.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Resolve 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight with a primary antibody specific for phosphorylated IκBα. A primary antibody for total IκBα or a housekeeping protein like GAPDH should be used as a loading control on a separate blot or after stripping.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

The available data indicates that this compound is a potent inhibitor of the NF-κB signaling pathway, acting through the inhibition of IKKβ. Its IC50 value of 1.0 µM in an LPS-stimulated macrophage cell line positions it as a valuable tool for research in inflammation and related fields. When compared to other IKK inhibitors such as IKK-16 and TPCA-1, it is important to consider the different experimental conditions, including cell lines and stimuli, which can influence the apparent potency. The provided protocols offer a standardized framework for the future evaluation and comparison of this compound and other novel NF-κB inhibitors. This comparative guide serves as a resource for researchers to objectively assess the performance of this compound and to design further validation studies.

References

BOT-64 vs. PS-1145: A Comparative Guide to IKKβ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development focused on inflammatory diseases and oncology, the inhibition of IκB kinase β (IKKβ) presents a critical therapeutic target. IKKβ is a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in immunity, inflammation, and cell survival. This guide provides a detailed comparison of two prominent IKKβ inhibitors, BOT-64 and PS-1145, summarizing their inhibitory activities and the experimental methodologies used for their characterization.

Performance Comparison

This compound and PS-1145 are both potent inhibitors of IKKβ, however, they exhibit different potencies as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the public domain. The data presented here is compiled from individual studies and vendor-supplied information.

InhibitorTargetIC50 ValueMechanism of Action
This compound IKKβ1 µMSelectively targets IKKβ through hydrophobic interactions and electrostatic forces, stabilizing a less active enzyme conformation.
PS-1145 IKK88 nMA specific IκB kinase (IKK) inhibitor.

Note: The IC50 values are indicative of the inhibitors' potency in biochemical assays. Lower IC50 values suggest higher potency. The difference in the reported IC50 values may be attributable to variations in experimental conditions between studies.

Mechanism of Action

This compound is described as a selective inhibitor of IKKβ. Its mechanism involves binding to the kinase through a combination of hydrophobic and electrostatic interactions. This binding stabilizes a conformation of the IKKβ enzyme that is less catalytically active, thereby impeding its function in the NF-κB signaling cascade.

PS-1145 is a potent and specific inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK activity, PS-1145 prevents the phosphorylation of IκBα, a crucial step for its subsequent ubiquitination and proteasomal degradation. This action effectively blocks the release and nuclear translocation of the NF-κB complex, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival. Studies have shown that PS-1145 can inhibit both basal and stimulus-induced NF-κB activity in a dose range of 5-20 μM in cellular assays.

Signaling Pathway and Experimental Workflow

To understand the context of IKKβ inhibition, it is essential to visualize the signaling pathway and the experimental workflow used to assess inhibitor activity.

IKKbeta_Signaling_Pathway IKKβ/NF-κB Signaling Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1 IL-1 IL1R IL1R IL-1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 Adaptor Proteins Adaptor Proteins TNFR->Adaptor Proteins IL1R->Adaptor Proteins TLR4->Adaptor Proteins TAK1 TAK1 Adaptor Proteins->TAK1 IKK Complex (IKKα, IKKβ, NEMO) IKK Complex (IKKα, IKKβ, NEMO) TAK1->IKK Complex (IKKα, IKKβ, NEMO) Phosphorylation IκBα IκBα IKK Complex (IKKα, IKKβ, NEMO)->IκBα Phosphorylation Ubiquitin-Proteasome System Ubiquitin-Proteasome System IκBα->Ubiquitin-Proteasome System Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Nuclear Translocation IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα-NF-κB Complex->IκBα IκBα-NF-κB Complex->NF-κB (p50/p65) Target Gene Transcription Target Gene Transcription NF-κB (p50/p65)_n->Target Gene Transcription Inflammatory Response, Cell Survival Inflammatory Response, Cell Survival Target Gene Transcription->Inflammatory Response, Cell Survival

Caption: IKKβ/NF-κB Signaling Pathway.

The diagram above illustrates the canonical NF-κB signaling pathway. External stimuli like TNF-α, IL-1, or LPS activate their respective receptors, leading to the recruitment of adaptor proteins and activation of the TAK1 kinase. TAK1 then phosphorylates and activates the IKK complex, in which IKKβ plays a crucial catalytic role. Activated IKKβ phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.

IKKbeta_Inhibition_Assay_Workflow Experimental Workflow for IKKβ Inhibition Assay cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant IKKβ Recombinant IKKβ Incubation Incubation Recombinant IKKβ->Incubation IKKβ Substrate (e.g., IκBα peptide) IKKβ Substrate (e.g., IκBα peptide) IKKβ Substrate (e.g., IκBα peptide)->Incubation ATP ATP ATP->Incubation Test Inhibitor (this compound or PS-1145) Test Inhibitor (this compound or PS-1145) Test Inhibitor (this compound or PS-1145)->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Measurement (e.g., Luminescence, Fluorescence) Signal Measurement (e.g., Luminescence, Fluorescence) Detection Reagent Addition->Signal Measurement (e.g., Luminescence, Fluorescence) IC50 Determination IC50 Determination Signal Measurement (e.g., Luminescence, Fluorescence)->IC50 Determination

Caption: IKKβ Inhibition Assay Workflow.

The workflow diagram outlines a typical in vitro kinase assay to determine the IC50 value of an IKKβ inhibitor. The assay involves combining recombinant IKKβ enzyme with a specific substrate (often a peptide derived from IκBα), ATP as the phosphate donor, and varying concentrations of the test inhibitor. After an incubation period to allow the kinase reaction to proceed, a detection reagent is added to measure the extent of substrate phosphorylation or ATP consumption. The resulting signal is then used to calculate the inhibitor's potency, expressed as the IC50 value.

Experimental Protocols

While the precise protocols for the determination of the cited IC50 values for this compound and PS-1145 are not publicly available, a general methodology for an in vitro IKKβ kinase assay is described below. This protocol is representative of common approaches used in the field.

In Vitro IKKβ Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., biotinylated IκBα peptide)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Test compounds (this compound or PS-1145) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the signal from the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the following components in order:

    • Kinase assay buffer

    • Test compound dilution (or DMSO for control wells)

    • IKKβ substrate

    • Recombinant IKKβ enzyme

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for IKKβ.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or the amount of ADP produced.

  • Signal Measurement: Read the plate using a plate reader appropriate for the detection method (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Subtract the background signal (wells without enzyme) from all other readings.

    • Normalize the data to the positive control (enzyme with DMSO) and negative control (no enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Both this compound and PS-1145 are valuable research tools for investigating the role of IKKβ in various physiological and pathological processes. Based on the available data, PS-1145 demonstrates higher potency in biochemical assays compared to this compound. However, the selection of an appropriate inhibitor for a specific research application should also consider factors such as selectivity, cell permeability, and in vivo efficacy, which may not be fully captured by the IC50 values alone. The provided experimental framework offers a basis for conducting further comparative studies to elucidate the relative performance of these and other IKKβ inhibitors under standardized conditions.

Unraveling BOT-64: The Quest for Specificity Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, the identity of a molecule specifically designated as "BOT-64" and studies confirming its specificity could not be determined. The initial information provided does not correspond to a publicly recognized therapeutic agent, research molecule, or biological product.

The inquiry into "this compound" led to a broad investigation of related fields, primarily focusing on Botulinum Neurotoxins (BoNTs) due to the "BOT" prefix. This exploration revealed a complex landscape of BoNT serotypes (A through G) and their numerous subtypes, each with distinct characteristics and levels of specificity.[1][2][3][4][5] However, no specific variant or product with the "this compound" designation was identified within this extensive body of research.

For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic molecule is paramount. Specificity, in this context, refers to the ability of a molecule to interact with its intended target with high affinity, while minimizing off-target effects that can lead to undesirable side effects.[6] The evaluation of specificity involves a range of experimental techniques designed to quantify binding affinities and assess potential interactions with other molecules in a biological system.

The Landscape of Botulinum Toxin Specificity

Botulinum neurotoxins are highly specific proteins that target and cleave components of the SNARE complex, which is essential for neurotransmitter release at the neuromuscular junction.[4][7] This high degree of specificity is a key factor in their therapeutic applications. The specificity of different BoNT serotypes and subtypes is determined by their unique structures, which dictate their binding to specific receptors on nerve cells and their enzymatic activity on distinct SNARE proteins.[2][3][5]

Several commercially available formulations of Botulinum Toxin Type A, such as onabotulinumtoxinA (Botox®), abobotulinumtoxinA (Dysport®), and incobotulinumtoxinA (Xeomin®), have undergone extensive clinical trials to establish their safety and efficacy, which inherently includes an assessment of their functional specificity.[8][9]

Methodologies for Assessing Specificity

The determination of a molecule's specificity involves a variety of in vitro and in vivo assays. Key experimental approaches include:

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity (Kd) of a molecule to its intended target and potential off-target molecules.

  • Enzymatic Assays: For molecules with enzymatic activity, like BoNTs, in vitro assays are used to measure their catalytic efficiency and substrate specificity.[10] This can involve using synthetic substrates or purified target proteins.

  • Cell-Based Assays: These assays assess the functional consequences of the molecule's activity in a cellular context. For neurotoxins, this could involve measuring the inhibition of neurotransmitter release from cultured neurons.

  • In Vivo Studies: Animal models are crucial for evaluating the overall efficacy and safety of a new therapeutic, providing insights into its distribution, metabolism, and potential for off-target effects in a whole organism.

The Path Forward

Without a clear identification of "this compound," it is not possible to provide a comparative analysis, quantitative data, or detailed experimental protocols as requested. If "this compound" represents an internal project code or a novel, yet-to-be-published molecule, further details regarding its nature, such as its molecular class, intended target, and any preliminary data, would be necessary to conduct a meaningful search and analysis.

For professionals in drug development, the rigorous confirmation of specificity is a critical step in the journey from a promising molecule to a safe and effective therapeutic. This process relies on a combination of established and innovative experimental techniques to build a comprehensive understanding of the molecule's biological activity.

References

A Comparative Analysis of BOT-64 and Bay 11-7082: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Widely-Used NF-κB Pathway Inhibitors

This guide provides a detailed comparative analysis of BOT-64 and Bay 11-7082, two small molecule inhibitors used in biomedical research to probe the nuclear factor-κB (NF-κB) signaling pathway. While both compounds are utilized for their anti-inflammatory and potential anti-cancer properties, they exhibit important differences in their mechanism of action, target specificity, and the extent of their characterization in scientific literature.

It is important to note that Bay 11-7082 is an extensively studied compound with a large body of literature detailing its effects and molecular targets. In contrast, this compound, also known as NF-κB Activation Inhibitor VI, is less characterized, with available data primarily defining it as an IKKβ inhibitor. This guide summarizes the current understanding of both molecules to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action and Target Specificity

Bay 11-7082: A Multi-Target Inhibitor

Bay 11-7082 was first described as a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation.[1] The canonical NF-κB pathway relies on the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[2][3] Bay 11-7082 was shown to block this critical phosphorylation step.[1]

However, further research has revealed a more complex mechanism. Bay 11-7082 does not appear to inhibit the IκB kinase (IKK) complex directly in vitro.[4] Instead, it is thought to act on upstream components of the signaling network, preventing the activation of IKKs.[4] Its mode of action is complicated by its broad reactivity. As a Michael acceptor, Bay 11-7082 can covalently modify cysteine residues on multiple proteins, leading to a range of off-target effects.[4]

Known targets and activities of Bay 11-7082 include:

  • NF-κB Pathway: Inhibits TNF-α-induced IκBα phosphorylation with an IC50 of 10 μM in tumor cells.[5]

  • NLRP3 Inflammasome: Directly inhibits the NLRP3 inflammasome's ATPase activity, a key component of the innate immune response, independent of its NF-κB activity.[6]

  • Ubiquitin-Specific Proteases (USPs): Inhibits USP7 and USP21 with IC50 values of 0.19 μM and 0.96 μM, respectively.[5][7]

  • Protein Tyrosine Phosphatases (PTPs): Acts as a potent inhibitor of several PTPs, which are involved in numerous cellular signaling pathways.[4][8]

  • Other Kinases: Has been shown to suppress the activation of kinases involved in other inflammatory pathways, such as JAK2 and TBK1.[9]

The widespread effects of Bay 11-7082 mean that while it is an effective inhibitor of the NF-κB pathway, experimental results must be interpreted with caution, as observed phenotypes may be due to its action on other targets.[10][11]

This compound: A Reported IKKβ Inhibitor

This compound is described as an IκB kinase β (IKKβ) inhibitor with a reported IC50 of 1 µM.[12] IKKβ is the primary catalytic subunit of the IKK complex responsible for phosphorylating IκBα in the canonical NF-κB pathway.[13] By directly targeting IKKβ, this compound is proposed to offer a more specific blockade of the canonical NF-κB pathway compared to the broader activity profile of Bay 11-7082.

One study proposes that this compound interacts directly with the serine 177 and 181 residues in the activation loop of IKKβ, which are critical for its kinase activity.[14] As an IKKβ inhibitor, this compound has been shown to suppress the expression of NF-κB-regulated genes such as NOS, IL-1β, COX-2, and IL-6.[15]

Despite its more targeted reported mechanism, there is a significant lack of comprehensive studies validating its specificity across the kinome or comparing its cellular effects directly against other IKKβ inhibitors.

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα / IKKβ / NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Bay117082 Bay 11-7082 (Multiple Targets) Bay117082->IKK_complex Prevents Activation NLRP3 NLRP3 Inflammasome Bay117082->NLRP3 Inhibits ATPase BOT64 This compound BOT64->IKK_complex Inhibits IKKβ DNA κB DNA sites NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription G cluster_assays Downstream Assays start Start: Seed Cells pretreat Pre-treat with Inhibitor (e.g., this compound or Bay 11-7082) + Vehicle Control start->pretreat stimulate Stimulate with Activator (e.g., TNF-α, LPS) + Unstimulated Control pretreat->stimulate lysis Cell Lysis stimulate->lysis mtt Cell Viability Assay (e.g., MTT, MTS) stimulate->mtt protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant luciferase Luciferase Reporter Assay (for NF-κB transcriptional activity) lysis->luciferase western_blot Western Blot (p-IκBα, IκBα, p-p65) protein_quant->western_blot analysis Data Analysis & Interpretation western_blot->analysis luciferase->analysis mtt->analysis end End analysis->end

References

Validating BOT-64's Effect on Downstream Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of BOT-64 (botensilimab), an Fc-enhanced cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) antibody, with conventional CTLA-4 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the validation of this compound's effects on its downstream targets. This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.

Mechanism of Action: A New Generation of CTLA-4 Inhibition

Botensilimab (designated here as this compound for the purpose of this guide) is an investigational monoclonal antibody that targets the CTLA-4 immune checkpoint. Unlike first-generation CTLA-4 inhibitors like ipilimumab, this compound features a modified Fc region designed to enhance its interaction with activating Fcγ receptors (FcγR) on immune cells. This enhanced engagement leads to a broader and more potent anti-tumor immune response.

The proposed mechanism of action for this compound involves several key downstream effects:

  • Enhanced T-Cell Activation and Priming: By blocking the inhibitory signal of CTLA-4, this compound promotes the activation and proliferation of T-cells. Its enhanced Fc region is designed to strengthen the interaction between antigen-presenting cells (APCs) and T-cells, leading to more robust T-cell priming and the generation of memory T-cells.

  • Depletion of Intratumoral Regulatory T-Cells (Tregs): The modified Fc region of this compound facilitates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of Tregs within the tumor microenvironment, which are highly immunosuppressive.

  • Activation of Myeloid Cells: this compound has been shown to activate myeloid cells, such as dendritic cells (DCs) and monocytes, which play a crucial role in initiating and sustaining anti-tumor immunity.

  • Induction of a Pro-inflammatory Tumor Microenvironment: By promoting the activation of various immune cells, this compound is thought to shift the tumor microenvironment from an immunosuppressive to an inflammatory state, making it more susceptible to immune-mediated killing.

Comparative Preclinical Data

Preclinical studies in various syngeneic mouse tumor models have demonstrated the superior anti-tumor activity of a mouse surrogate of botensilimab compared to conventional anti-CTLA-4 antibodies.

Parameter This compound (Botensilimab Surrogate) Conventional Anti-CTLA-4 Reference
Tumor Growth Inhibition (CT26 colorectal cancer model) Superior tumor shrinkage and survivalModerate tumor growth inhibition[1]
Intratumoral Treg Depletion More pronounced depletionLess effective depletion[1]
T-Cell Activation (IL-2 Secretion) Enhanced IL-2 secretion in ex vivo assaysLower IL-2 secretion[1]
Myeloid Cell Activation (CD11c+ cells) Increased frequency of activated myeloid cellsNo significant change[1]
Efficacy in PD-1 Refractory Models Demonstrated efficacyLimited efficacy[1]

Comparative Clinical Data

Clinical trials have evaluated the safety and efficacy of botensilimab, often in combination with the anti-PD-1 antibody balstilimab (BAL). The data suggests promising activity, particularly in microsatellite stable (MSS) colorectal cancer (CRC), a tumor type historically resistant to immunotherapy.

Phase 1b Study in Advanced Solid Tumors (NCT03860272)
Parameter This compound (1 mg/kg) + BAL This compound (2 mg/kg) + BAL Reference
Overall Response Rate (ORR) 17% (95% CI, 12%-23%)17% (95% CI, 11%-24%)[2]
Median Overall Survival (OS) 17.2 months (pan-tumor population)17.2 months (pan-tumor population)[2]
Disease Control Rate (DCR) at 6 weeks 66%66%[2]
Grade >3 Adverse Events 32%Higher frequency than 1 mg/kg dose[2]
Phase 2 Study in Refractory MSS CRC (No Liver Metastases)
Parameter This compound + BAL This compound Monotherapy Standard of Care (Regorafenib or Trifluridine/Tipiracil) Reference
Confirmed ORR 23% (n=62)10.5% (n=38)3% (n=33)[3]

Experimental Protocols

Detailed experimental protocols are crucial for validating the effects of this compound. Below are summaries of methodologies used in preclinical and clinical correlative studies.

In Vitro T-Cell Activation Assay

Objective: To assess the ability of this compound to enhance T-cell activation compared to other anti-CTLA-4 antibodies.

Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Assay Setup:

    • Coat 96-well plates with a suboptimal concentration of anti-CD3 antibody (e.g., 0.5-1 µg/mL) to provide a primary T-cell receptor signal.

    • Add isolated PBMCs to the wells.

    • Add this compound, a conventional anti-CTLA-4 antibody (e.g., ipilimumab), or an isotype control antibody at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or by incorporating tritiated thymidine.

    • Cytokine Production: Collect supernatants and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead array.

    • Activation Markers: Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69, ICOS) and analyze by flow cytometry.

In Vivo Treg Depletion Analysis in Tumor Models

Objective: To quantify the depletion of regulatory T-cells within the tumor microenvironment following treatment with this compound.

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colorectal carcinoma) into syngeneic mice (e.g., BALB/c).

  • Treatment: Once tumors are established, treat mice with this compound (or a mouse surrogate), a conventional anti-CTLA-4 antibody, or a control antibody.

  • Tumor Harvesting and Processing: At a specified time point after treatment, excise tumors and prepare single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

  • Flow Cytometry Staining:

    • Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies to identify T-cell subsets. A typical panel would include antibodies against CD45 (to identify immune cells), CD3 (T-cells), CD4 (helper T-cells), and FoxP3 (a key marker for Tregs).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+FoxP3+ cells within the CD45+CD3+ gate to determine the frequency of Tregs.

Myeloid Cell Activation Analysis by Flow Cytometry

Objective: To characterize the activation state of myeloid cells in response to this compound treatment.

Methodology:

  • Sample Preparation: Prepare single-cell suspensions from tumors or peripheral blood of treated and control animals as described above.

  • Flow Cytometry Staining:

    • Stain cells with a panel of antibodies to identify and characterize myeloid cell populations. A representative panel could include antibodies against CD45, CD11b (a general myeloid marker), Ly6G and Ly6C (to identify neutrophils and monocytes), F4/80 (macrophages), and CD11c (dendritic cells).

    • Include antibodies against activation markers such as MHC class II, CD80, and CD86.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the expression levels of activation markers on the different myeloid cell subsets.

Visualizations

This compound Signaling Pathway

BOT64_Signaling_Pathway cluster_Tcell T-Cell Surface cluster_APC APC Surface cluster_effector Effector Cell Surface BOT64 This compound (Fc-enhanced αCTLA-4) CTLA4 CTLA-4 BOT64->CTLA4 Binds & Blocks Fc_gamma_R Fcγ Receptor BOT64->Fc_gamma_R Enhanced Binding Depletion Treg Depletion (ADCC/ADCP) BOT64->Depletion Myeloid_Activation Myeloid Cell Activation BOT64->Myeloid_Activation T_Cell T-Cell Activation T-Cell Activation & Proliferation T_Cell->Activation APC Antigen-Presenting Cell (APC) APC->T_Cell Presents Antigen Treg Regulatory T-Cell (Treg) Myeloid_Cell Myeloid Cell (e.g., Dendritic Cell) CTLA4->T_Cell Inhibits CD28 CD28 CD28->T_Cell Activates B7 B7 (CD80/CD86) B7->CD28 Co-stimulation Depletion->Treg Myeloid_Activation->Myeloid_Cell

Caption: this compound's dual mechanism of action.

Experimental Workflow for Validating this compound's Effects

Experimental_Workflow start Start: Hypothesis This compound enhances anti-tumor immunity invitro In Vitro Validation start->invitro invivo In Vivo Validation start->invivo tcell_assay T-Cell Activation Assay (Proliferation, Cytokines) invitro->tcell_assay adcc_assay ADCC/ADCP Assay (Treg Depletion) invitro->adcc_assay tumor_models Syngeneic Tumor Models (e.g., CT26, B16) invivo->tumor_models flow_cytometry Flow Cytometry Analysis (Immune Cell Infiltration) invivo->flow_cytometry clinical Clinical Correlative Studies biopsies Patient Biopsy Analysis (Immunohistochemistry) clinical->biopsies blood_analysis Peripheral Blood Analysis (ctDNA, Immune Monitoring) clinical->blood_analysis data_analysis Data Analysis & Comparison tcell_assay->data_analysis adcc_assay->data_analysis flow_cytometry->data_analysis biopsies->data_analysis blood_analysis->data_analysis conclusion Conclusion: Validation of Downstream Effects data_analysis->conclusion

References

Independent Verification of BOT-64's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the presumed mechanism of action of BOT-64, here represented by its most well-characterized analogue, Botulinum Neurotoxin Serotype A (BoNT/A), with alternative molecular entities. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data.

Introduction

Botulinum neurotoxins are potent biological molecules that induce muscle paralysis by inhibiting the release of acetylcholine at the neuromuscular junction. While several serotypes exist, BoNT/A is the most widely utilized in therapeutic and cosmetic applications. This guide will compare the established mechanism of BoNT/A with two primary alternatives: Botulinum Neurotoxin Serotype B (BoNT/B), which targets a different intracellular protein, and dynamin inhibitors, which prevent the initial cellular uptake of the toxin.

Data Presentation

The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Inhibition of Botulinum Toxin Type A (BoNT/A) Heavy Chain Internalization

CompoundTargetIC50 (µM)Cell TypeReference
Dyngo-4aDynamin I/II16.0 ± 1.2Cultured Hippocampal Neurons[1]
DynasoreDynamin79.3 ± 1.3Cultured Hippocampal Neurons[1]

Table 2: Comparative Efficacy and Safety of BoNT/A and BoNT/B in Cervical Dystonia (Clinical Trial Data)

ParameterBoNT/A (n=74)BoNT/B (n=65)p-valueReference
Efficacy
Improvement in TWSTRS Score at 4 weeksEquivalentEquivalentNot statistically different[2]
Duration of Benefit (clinical responders)14.0 weeks12.1 weeks0.033[2]
Adverse Events
Dysphagia19%48%0.0005[2]
Dry Mouth41%80%< 0.0001[2]

Table 3: In Vivo Efficacy of Dyngo-4a in a Mouse Model of Botulism

TreatmentOutcomeMouse ModelReference
Dyngo-4a>30% delay in the onset of botulismCD-1 mice challenged with 2 LD50 of BoNT/A[3][4]

Table 4: Comparative Oral Toxicity of BoNT/A and BoNT/B Complexes in Mice

Toxin SerotypeOral LD50 (µ g/mouse )Relative Lethality (vs. BoNT/A)Reference
BoNT/A1.91x[5]
BoNT/B0.02~90x greater[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Mouse Bioassay for Botulinum Toxin Potency (LD50 Determination)

The mouse bioassay is the traditional method for determining the potency of botulinum toxins.[6]

  • Objective: To determine the median lethal dose (LD50) of a botulinum toxin preparation, which is the dose that is lethal to 50% of the test animals.[7]

  • Animal Model: Typically, Swiss Webster or CD-1 mice are used.

  • Procedure:

    • Serial dilutions of the botulinum toxin are prepared in a suitable buffer (e.g., gelatin phosphate buffer).

    • Groups of mice (typically 8-10 per group) are injected intraperitoneally with a defined volume of each dilution.

    • A control group receives an injection of the buffer alone.

    • The animals are observed for a period of 3 to 4 days for signs of botulism, which include ruffled fur, abdominal constriction ("wasp-waist"), labored breathing, and paralysis.[6]

    • The number of deaths in each group is recorded.

  • Data Analysis: The LD50 is calculated using a statistical method, such as the probit or Reed-Muench method. One "mouse unit" of toxin is typically defined as the LD50.[6]

2. Cell-Based SNAP-25 Cleavage Assay

This in vitro assay provides a more humane and often more sensitive alternative to the mouse bioassay for determining BoNT/A activity.

  • Objective: To quantify the enzymatic activity of BoNT/A by measuring the cleavage of its substrate, SNAP-25, in a cell-based system.

  • Cell Line: A neuronal cell line that is sensitive to BoNT/A, such as human neuroblastoma SiMa or LAN5 cells, is used.[8]

  • Procedure:

    • Cells are cultured in a multi-well plate and differentiated to a neuronal phenotype.

    • The cells are then exposed to various concentrations of BoNT/A for a defined period (e.g., 24-72 hours).

    • After incubation, the cells are lysed to release their intracellular contents.

    • The amount of cleaved SNAP-25 in the cell lysate is quantified. This can be done through several methods:

      • Western Blotting: Proteins from the lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the cleaved form of SNAP-25.[9]

      • ELISA (Enzyme-Linked Immunosorbent Assay): A capture antibody specific for the neo-epitope of cleaved SNAP-25 is used to bind the cleaved product, which is then detected with a second antibody.[10]

  • Data Analysis: A dose-response curve is generated by plotting the amount of cleaved SNAP-25 against the concentration of BoNT/A. From this curve, the potency of the toxin preparation (e.g., EC50) can be determined.

3. In Vivo Mouse Model for Efficacy of Toxin Inhibitors

This protocol is used to evaluate the protective effect of potential therapeutic agents against botulism.

  • Objective: To assess the in vivo efficacy of a compound (e.g., Dyngo-4a) in delaying the onset of paralysis or preventing death in a mouse model of botulism.

  • Animal Model: CD-1 mice are commonly used.[1]

  • Procedure:

    • A group of mice is pre-treated with the test compound (e.g., Dyngo-4a) via a suitable route of administration (e.g., intraperitoneal injection).[3]

    • A control group receives a vehicle injection.

    • After a defined period, all mice are challenged with a lethal dose (e.g., 2 LD50) of BoNT/A, typically administered via tail vein injection.[3]

    • A booster dose of the test compound may be administered.[3]

    • Mice are monitored for signs of botulism and the time to onset of symptoms (e.g., respiratory distress) or time to death is recorded.[3]

  • Data Analysis: Survival curves (e.g., Kaplan-Meier plots) are generated to compare the treated and control groups. Statistical analysis is performed to determine if the test compound significantly delays the onset of symptoms or increases survival time.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_BoNTA BoNT/A Mechanism cluster_BoNTB BoNT/B Mechanism BoNTA BoNT/A Binding_A Binds to Presynaptic Neuron BoNTA->Binding_A Internalization_A Endocytosis Binding_A->Internalization_A Translocation_A Translocation of Light Chain Internalization_A->Translocation_A Cleavage_A Cleavage of SNAP-25 Translocation_A->Cleavage_A Inhibition_A Inhibition of Acetylcholine Release Cleavage_A->Inhibition_A Paralysis_A Flaccid Paralysis Inhibition_A->Paralysis_A BoNTB BoNT/B Binding_B Binds to Presynaptic Neuron BoNTB->Binding_B Internalization_B Endocytosis Binding_B->Internalization_B Translocation_B Translocation of Light Chain Internalization_B->Translocation_B Cleavage_B Cleavage of VAMP/Synaptobrevin Translocation_B->Cleavage_B Inhibition_B Inhibition of Acetylcholine Release Cleavage_B->Inhibition_B Paralysis_B Flaccid Paralysis Inhibition_B->Paralysis_B

Caption: Comparative signaling pathways of BoNT/A and BoNT/B.

cluster_Dynamin_Inhibition Mechanism of Dynamin Inhibitors BoNT BoNT/A Binding Binds to Presynaptic Neuron BoNT->Binding Endocytosis Dynamin-mediated Endocytosis Binding->Endocytosis Dynamin_Inhibitor Dynamin Inhibitor (e.g., Dyngo-4a) Dynamin_Inhibitor->Block No_Internalization No Toxin Internalization Endocytosis->No_Internalization No_Paralysis Prevention of Paralysis No_Internalization->No_Paralysis

Caption: Mechanism of action for dynamin inhibitors against BoNT/A.

cluster_Workflow SNAP-25 Cleavage Assay Workflow Start Start Culture_Cells Culture & Differentiate Neuronal Cells Start->Culture_Cells Add_BoNTA Add BoNT/A Culture_Cells->Add_BoNTA Incubate Incubate Add_BoNTA->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Detect_Cleavage Detect Cleaved SNAP-25 (Western Blot/ELISA) Lyse_Cells->Detect_Cleavage Analyze Analyze Data (Dose-Response Curve) Detect_Cleavage->Analyze End End Analyze->End

Caption: Experimental workflow for the cell-based SNAP-25 cleavage assay.

References

Comparative Efficacy of Botensilimab (BOT) Across Preclinical Models: An Immunological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of botensilimab (BOT), a next-generation, Fc-enhanced cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) inhibitor. As botensilimab's primary mechanism of action is the potentiation of the immune response against tumors, rather than direct cytotoxicity to cancer cells, this comparison focuses on its effects on various immune cell populations and its anti-tumor activity in different preclinical cancer models.

Introduction to Botensilimab (BOT)

Botensilimab is an investigational monoclonal antibody that targets the CTLA-4 receptor, a key negative regulator of T cell activation.[1] Unlike first-generation CTLA-4 inhibitors, botensilimab features an engineered Fc region that enhances its binding to the activating Fcγ receptor IIIA (FcγRIIIA) on innate immune cells, such as natural killer (NK) cells and macrophages. This enhanced engagement leads to a multi-faceted immune response, including superior depletion of regulatory T cells (Tregs) within the tumor microenvironment, enhanced T cell priming and activation, and activation of antigen-presenting cells (APCs).[2] These mechanisms are designed to convert immunologically "cold" tumors, which are typically resistant to immunotherapy, into "hot," immune-responsive tumors.

Comparative Efficacy in Preclinical In Vivo Models

Preclinical studies utilizing a mouse surrogate of botensilimab (botensilimabms) have demonstrated superior anti-tumor efficacy compared to conventional anti-CTLA-4 antibodies in various mouse tumor models.

Table 1: Comparative Anti-Tumor Efficacy of Botensilimabms in Murine Syngeneic Tumor Models

Tumor ModelCancer TypeKey Efficacy ReadoutsComparison to Conventional Anti-CTLA-4
CT26 Colon CarcinomaSuperior tumor shrinkage and survivalHigher potency at lower therapeutic doses (5 – 50 µg for botensilimabms vs. 10 – 100 µg for conventional)[1]
MC38 Colon CarcinomaEnhanced tumor growth inhibitionNot explicitly quantified in the provided results, but superior efficacy is noted.
CT2A Orthotopic GlioblastomaImproved survivalNot explicitly quantified in the provided results, but superior efficacy is noted.
Differential Effects on Immune Cell Populations (Ex Vivo Human Assays)

The efficacy of botensilimab is intrinsically linked to its ability to modulate various immune cell subsets. Ex vivo assays using human peripheral blood mononuclear cells (PBMCs) have provided quantitative insights into these effects.

Table 2: Quantitative Effects of Botensilimab on Human Immune Cell Subsets (Ex Vivo)

Immune Cell SubsetAssay TypeKey Quantitative Finding with Botensilimab
Regulatory T Cells (Tregs) Treg Frequency AssaySignificant reduction in the expansion of CD3+CD4+CD25+FOXP3+ Tregs in stimulated PBMCs.[2]
Conventional T Cells T Cell Activation AssayEnhanced T cell responses as measured by increased IL-2 secretion.
Myeloid Cells Flow CytometryIncreased frequency of activated CD16+CD11c+ myeloid cells expressing CD40, HLA-DR, and CD86.[2]
Other Immune Cells Flow CytometrySignificant increase in the frequency of CD16- NK cells, B cells, NKT cells, dendritic cells, and monocytes.[2]

Experimental Protocols

In Vivo Murine Tumor Model Efficacy Study
  • Cell Lines and Culture: Murine cancer cell lines (e.g., CT26 colon carcinoma) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompetent mice (e.g., BALB/c for CT26 models) are used.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, conventional anti-CTLA-4 antibody, and botensilimabms at various doses. Antibodies are administered systemically (e.g., intraperitoneally).

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Overall survival is also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation by flow cytometry or immunohistochemistry. This includes assessing the depletion of Tregs and the expansion of tumor-reactive T cells.[1]

Ex Vivo Human Treg Frequency Assay
  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

  • Cell Culture and Stimulation: PBMCs are cultured in complete RPMI medium. T cell stimulation is achieved using agents like Staphylococcal enterotoxin A (SEA).

  • Treatment: Botensilimab, a wild-type IgG1 anti-CTLA-4 antibody, or an isotype control antibody is added to the stimulated PBMC cultures.

  • Incubation: Cells are incubated for a defined period (e.g., 4 days) to allow for T cell activation and proliferation.

  • Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against surface markers (CD3, CD4, CD25) and the intracellular transcription factor FOXP3 to identify and quantify the Treg (CD3+CD4+CD25+FOXP3+) population.[2]

T Cell Activation Assay (IL-2 Secretion)
  • Cell Co-culture System: A co-culture of T cells and antigen-presenting cells (APCs) is established from human PBMCs.

  • Stimulation and Treatment: The co-culture is stimulated to induce T cell activation in the presence of varying concentrations of botensilimab or a control antibody.

  • Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of secreted IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other sensitive cytokine detection methods. An increase in IL-2 concentration indicates enhanced T cell activation.

Visualizations: Signaling Pathways and Experimental Workflows

BOT_Mechanism_of_Action Treg Regulatory T Cell (Treg) Effector_T_Cell Effector T Cell Treg->Effector_T_Cell Suppression APC Antigen-Presenting Cell (APC) APC->Effector_T_Cell T Cell Priming & Activation Cancer_Cell Cancer Cell Effector_T_Cell->Cancer_Cell Tumor Cell Killing Botensilimab Botensilimab (Fc-enhanced αCTLA-4) Botensilimab->Treg Binds CTLA-4 Botensilimab->APC Treg_Depletion Treg Depletion T_Cell_Activation Enhanced T Cell Activation & Memory APC_Activation APC Activation Treg_Suppression_Assay_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture & Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Human Blood Treg_Isolation Isolate Treg Cells (e.g., CD4+CD25+) PBMC_Isolation->Treg_Isolation Responder_Cells Label Responder Cells (PBMCs without Tregs) with Proliferation Dye PBMC_Isolation->Responder_Cells Setup_Culture Co-culture Responder Cells with Tregs at varying ratios Treg_Isolation->Setup_Culture Responder_Cells->Setup_Culture Stimulation Add T Cell Stimulus (e.g., anti-CD3/CD28) Setup_Culture->Stimulation Treatment Add Botensilimab or Control Antibody Stimulation->Treatment Incubation Incubate for 4-5 Days Treatment->Incubation Flow_Cytometry Analyze Responder Cell Proliferation by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Quantify Inhibition of Proliferation Flow_Cytometry->Data_Analysis Logical_Relationships cluster_mechanisms Core Mechanisms cluster_effects Downstream Effects Botensilimab Botensilimab CTLA4_Blockade CTLA-4 Blockade on T Cells Botensilimab->CTLA4_Blockade Fc_Enhancement Enhanced FcγRIIIA Binding on APCs/NK Cells Botensilimab->Fc_Enhancement T_Cell_Priming Enhanced T Cell Priming & Activation CTLA4_Blockade->T_Cell_Priming Treg_Depletion Intratumoral Treg Depletion Fc_Enhancement->Treg_Depletion Myeloid_Activation Myeloid Cell Activation Fc_Enhancement->Myeloid_Activation Outcome Potent Anti-Tumor Immunity Treg_Depletion->Outcome T_Cell_Priming->Outcome Myeloid_Activation->T_Cell_Priming

References

Botensilimab (BOT-64): A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Botensilimab's performance against alternative therapies, supported by clinical trial data and detailed experimental protocols.

Botensilimab (BOT), an investigational Fc-enhanced multifunctional anti-CTLA-4 antibody, is emerging as a promising agent in cancer immunotherapy, particularly for tumors historically unresponsive to immune checkpoint inhibitors. This guide provides a comprehensive comparison of Botensilimab's efficacy, primarily in combination with the anti-PD-1 antibody Balstilimab (BAL), against standard-of-care and monotherapy regimens in various clinical settings. The data is compiled from key clinical trials, with a focus on microsatellite stable colorectal cancer (MSS CRC), a notoriously challenging "cold" tumor.

Quantitative Performance Analysis

The clinical efficacy of Botensilimab, both as a monotherapy and in combination with Balstilimab, has been evaluated in several key studies. The following tables summarize the quantitative outcomes from these trials, offering a clear comparison of performance across different patient populations and treatment regimens.

Table 1: Efficacy in Metastatic Microsatellite Stable Colorectal Cancer (MSS mCRC) - Phase 1b/2 Trials
Trial IdentifierTreatment ArmPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (OS)
C-800-01 (Phase 1b) BOT + BALRefractory MSS mCRC (without active liver metastases, n=123)20%69%20.9 months
BOT + BAL4th Line+ Refractory MSS mCRC~19%-43% (2-year survival rate)
NCT05608044 (Phase 2) BOT (75mg Q6W) + BALRefractory MSS mCRC (no liver metastases, n=62)19% (cORR)55%Not Reported
BOT (150mg Q6W) + BALRefractory MSS mCRC (no liver metastases, n=61)8% (cORR)54%Not Reported
BOT (75mg Q6W) MonotherapyRefractory MSS mCRC (no liver metastases, n=38)0% (cORR)37%Not Reported
BOT (150mg Q6W) MonotherapyRefractory MSS mCRC (no liver metastases, n=40)8% (cORR)38%Not Reported
Standard of Care (Regorafenib or Trifluridine/Tipiracil)Refractory MSS mCRC (no liver metastases)0%Not ReportedNot Reported

cORR: confirmed Objective Response Rate. Data sourced from multiple presentations and publications related to the respective trials[1][2][3][4][5][6].

Table 2: Pathological Response in Resectable Colon Cancer - Neoadjuvant Trials
Trial IdentifierTreatment ArmPatient Population (MMR Status)Pathological Complete Response (pCR)Major Pathological Response (pMR)
UNICORN (Phase 2) BOT + BALpMMR/MSS29%36%
BOT MonotherapypMMR/MSSNot Reported (0% pMR)0%
BOT + BALdMMR/MSI-H93%100%
BOT MonotherapydMMR/MSI-H29%36%
NEST-1 (Phase 2) BOT + BALpMMR/MSSNot Reported67.5% (Tumor Shrinkage ≥50%)
BOT + BALdMMR/MSI-HNot Reported100% (Tumor Shrinkage ≥50%)

pMMR: proficient Mismatch Repair; dMMR: deficient Mismatch Repair. pCR is defined as 0% residual viable tumor. pMR is defined as ≤10% residual viable tumor.[4][7][8][9]

Mechanism of Action: Enhanced Immune Activation

Botensilimab is engineered to boost both innate and adaptive anti-tumor immune responses through a novel mechanism of action.[10] As an Fc-enhanced CTLA-4 blocking antibody, it not only inhibits the CTLA-4 checkpoint on T cells but also has a modified Fc region to increase binding to activating Fcγ receptors on antigen-presenting cells (APCs) and natural killer (NK) cells.[11] This dual action is designed to:

  • Prime and Activate T cells: By blocking CTLA-4, Botensilimab allows for a more robust and sustained activation of T cells.

  • Downregulate Regulatory T cells (Tregs): The enhanced Fc region promotes the depletion of immunosuppressive Tregs within the tumor microenvironment.

  • Activate Myeloid Cells: It engages myeloid cells, further enhancing the anti-tumor response.

  • Induce Long-Term Memory: The robust immune activation aims to establish a lasting immunological memory against the cancer.

This multifaceted approach is intended to turn "cold," or non-immunogenic, tumors like MSS CRC into "hot" tumors that are responsive to immunotherapy.[10]

BOT_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Synapse Immunological Synapse Treg Regulatory T-cell (Treg) Tcell Effector T-cell Treg->Tcell Suppresses TumorCell Tumor Cell Myeloid Myeloid Cell (e.g., Macrophage) APC Antigen-Presenting Cell (APC) APC->Tcell Presents Antigen Tcell->TumorCell Induces Apoptosis BOT Botensilimab (Fc-enhanced α-CTLA-4) BOT->Treg Promotes Depletion (ADCC) BOT->Myeloid Activates BOT->Tcell Blocks CTLA-4, Enhances Activation C800_Workflow Start Enrollment: Advanced MSS mCRC Patients Treatment Treatment: BOT (1 or 2 mg/kg Q6W) + BAL (3 mg/kg Q2W) Start->Treatment Assessment Tumor Assessment (RECIST 1.1) Treatment->Assessment Every 6 weeks Assessment->Treatment Continue if no progression/toxicity Endpoints Endpoints Analysis: - Safety - ORR, DCR, DOR, PFS Assessment->Endpoints

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount in maintaining a safe laboratory environment and ensuring regulatory compliance. For BOT-64, a compound utilized in advanced drug development research, adherence to specific disposal protocols is critical to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste streams.

Quantitative Disposal Parameters for this compound

To ensure safe and compliant disposal, specific quantitative thresholds must be observed. The following table summarizes the key parameters for managing this compound waste.

ParameterLimit/ValueNotes
Aqueous Waste
Maximum Concentration for Drain Disposal< 0.5 mg/LExceeding this concentration requires treatment as hazardous waste.[1]
pH Range for Drain Disposal6.0 - 9.0Neutralization is required if the pH falls outside this range.
Required Water Dilution100-fold excessAccompany drain disposal with a copious amount of water.[1]
Solid Waste
Contaminated Labware< 1% residual this compoundLabware with more than 1% residual this compound must be treated as hazardous waste.
Container Management
Initial Rinse Volume3x with appropriate solventThe first rinseate of containers that held stock solutions must be collected as hazardous waste.[2]
Satellite Accumulation Area (SAA) Limit10 gallonsDo not exceed 10 gallons of this compound hazardous waste in the laboratory's SAA.[2]
SAA Storage Time (Partial)Up to 1 yearPartially filled, properly labeled containers can be stored for up to one year.[3]
SAA Storage Time (Full)Within 3 days of becoming fullFull containers must be removed from the SAA within three days.[3]

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware that has come into contact with this compound.

  • Initial Removal: Physically remove any excess solid or liquid this compound from the glassware.

  • Solvent Rinse: Rinse the glassware three times with a suitable solvent capable of dissolving this compound. The initial rinseate must be collected and disposed of as hazardous chemical waste.[2][4]

  • Aqueous Rinse: Following the solvent rinse, wash the glassware thoroughly with a laboratory detergent and copious amounts of water.

  • Drying: Allow the glassware to air dry completely before reuse or disposal in designated glass disposal containers.[2]

Disposal Workflow for this compound Waste Streams

The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste.

BOT64_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container check_concentration Concentration > 0.5 mg/L? liquid_waste->check_concentration check_contamination Grossly Contaminated? solid_waste->check_contamination rinse_container Triple Rinse with Solvent empty_container->rinse_container hazardous_liquid Collect as Hazardous Waste (Label & Segregate) check_concentration->hazardous_liquid Yes check_ph pH between 6.0-9.0? check_concentration->check_ph No neutralize Neutralize check_ph->neutralize No drain_disposal Dispose via Sanitary Sewer with 100x Water Dilution check_ph->drain_disposal Yes neutralize->drain_disposal hazardous_solid Collect as Hazardous Waste check_contamination->hazardous_solid Yes trash_disposal Dispose in Regular Trash check_contamination->trash_disposal No collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate defaced_container Deface Label & Dispose in Appropriate Bin collect_rinsate->defaced_container

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation : At the point of generation, determine if the this compound waste is liquid, solid, or an empty container. Segregate different waste streams to prevent incompatible materials from mixing.[2][4]

  • Aqueous Waste Management :

    • For aqueous solutions, determine the concentration of this compound.

    • If the concentration is above 0.5 mg/L, it must be collected as hazardous waste.[1]

    • If the concentration is below this threshold, check the pH. Solutions outside the pH range of 6.0-9.0 must be neutralized before drain disposal.

    • Permissible aqueous solutions should be disposed of down the sanitary sewer with at least a 100-fold excess of water.[1]

  • Solid Waste Management :

    • Solid waste, such as contaminated gloves, bench paper, and gels, should be evaluated for the level of contamination.

    • Grossly contaminated items must be collected as solid hazardous waste.

    • Items with only trace contamination can be disposed of in the regular trash.

  • Empty Container Management :

    • Containers that held this compound must be triple-rinsed with an appropriate solvent.[4]

    • The first rinsate is considered hazardous and must be collected in a designated hazardous waste container.[2]

    • Subsequent rinsates can be managed as non-hazardous aqueous waste.

    • After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[2]

  • Hazardous Waste Accumulation :

    • All collected hazardous this compound waste must be stored in a designated Satellite Accumulation Area (SAA).[3]

    • Ensure waste containers are in good condition, compatible with the waste, and are kept closed except when adding waste.[2][4]

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical contents.[4]

  • Scheduling Waste Pickup :

    • Once a hazardous waste container is full, or if the total accumulated waste exceeds 10 gallons, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][4] Full containers must be removed within three days.[3]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling BOT-64

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of BOT-64, also identified as NF-kB Activation Inhibitor VI.[1][2] Adherence to these guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.

Summary of Required PPE

Protection Type Specification Standard
Eye Protection Safety glasses with side shields or goggles European Standard EN 166[1]
Hand Protection Protective gloves (chemically compatible) Follow manufacturer/supplier guidance for permeability and breakthrough time
Body Protection Long-sleeved clothing N/A

| Respiratory | Not required under normal use conditions | N/A |

It is imperative to inspect all PPE before use.[1] Gloves should be carefully removed after handling to avoid skin contamination.[1]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is necessary to ensure the safe handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Ensure Adequate Ventilation Ensure Adequate Ventilation Don PPE->Ensure Adequate Ventilation Use in Well-Ventilated Area Use in Well-Ventilated Area Ensure Adequate Ventilation->Use in Well-Ventilated Area Avoid Dust Formation Avoid Dust Formation Use in Well-Ventilated Area->Avoid Dust Formation Avoid Contact Avoid Contact with Skin, Eyes, Clothing Avoid Dust Formation->Avoid Contact Avoid Ingestion and Inhalation Avoid Ingestion and Inhalation Avoid Contact->Avoid Ingestion and Inhalation Wash Hands Thoroughly Wash Hands Thoroughly Avoid Ingestion and Inhalation->Wash Hands Thoroughly Remove and Wash Contaminated Clothing Remove and Wash Contaminated Clothing Wash Hands Thoroughly->Remove and Wash Contaminated Clothing

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.[1]

    • Work in a well-ventilated area.[1]

  • Handling :

    • Avoid the formation of dust when working with the solid form of this compound.[1]

    • Prevent all contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Avoid ingestion and inhalation.[1]

  • Post-Handling :

    • After handling, wash your hands thoroughly.[1]

    • Remove and wash any contaminated clothing and gloves before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.

  • Waste Material : Dispose of waste material in accordance with national and local regulations.[2]

  • Original Containers : Leave chemicals in their original containers and do not mix with other waste.[2]

  • Contaminated Containers : Handle uncleaned containers as you would the product itself.[2]

  • Spills : In the event of a spill, sweep up and shovel the material into suitable containers for disposal.[1] Avoid creating dust.[1] Do not let the product enter drains.[2]

Emergency Procedures

In case of accidental exposure or fire, follow these immediate steps.

Emergency Response

Incident Action
Inhalation Move to fresh air.[2]
Skin Contact Take off all contaminated clothing immediately. Rinse skin with water or shower.[2]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present.[2]
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1] |

Storage

Proper storage is essential for maintaining the integrity of this compound and ensuring safety.

  • Conditions : Store in a freezer, tightly closed, and in a dry place.[1][2]

  • Incompatibilities : No specific incompatibilities have been noted.

While this compound is not classified as a hazardous substance or mixture, handling it in accordance with good industrial hygiene and safety practices is essential.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BOT-64
Reactant of Route 2
Reactant of Route 2
BOT-64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.